STM3006
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H27BrN8 |
|---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C25H27BrN8/c1-25(2)5-7-32(8-6-25)12-17-3-4-24-28-19(14-33(24)13-17)15-34-16-23(30-31-34)20-9-18(26)10-22-21(20)11-27-29-22/h3-4,9-11,13-14,16H,5-8,12,15H2,1-2H3,(H,27,29) |
InChI Key |
RXIOMUYKKTZDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CC2=CN3C=C(N=C3C=C2)CN4C=C(N=N4)C5=C6C=NNC6=CC(=C5)Br)C |
Origin of Product |
United States |
Foundational & Exploratory
STM3006: A Deep Dive into its Mechanism of Action for Antitumor Immunity
For Researchers, Scientists, and Drug Development Professionals
STM3006 is a second-generation, highly potent, and selective small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3 (Methyltransferase-like 3).[1][2][3] Developed as a structurally distinct and more potent successor to the first-generation inhibitor STM2457, this compound offers a powerful pharmacological tool to investigate RNA biology and presents a novel therapeutic strategy in oncology.[1][4] Its mechanism of action centers on the catalytic inhibition of METTL3, which triggers a cell-intrinsic interferon response, ultimately enhancing antitumor immunity.[1][2][5] This document provides a detailed technical overview of the core mechanism of action of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism: Inhibition of METTL3-mediated m6A Methylation
This compound directly targets the enzymatic activity of METTL3, which forms a complex with METTL14 to catalyze the most abundant internal modification on eukaryotic mRNA: N6-methyladenosine (m6A).[1][3] By competitively binding to the S-adenosylmethionine (SAM) pocket of METTL3, this compound blocks the transfer of a methyl group to adenosine residues on RNA.[1] This inhibition leads to a global decrease in m6A levels on polyA+-enriched RNA.[1][2]
The reduction in m6A modification has a profound impact on RNA fate, leading to the formation of endogenous double-stranded RNA (dsRNA).[1][3][5] The accumulation of these dsRNA molecules within the cancer cell is a key event, as they are recognized by intracellular pattern recognition receptors, mimicking a viral infection.[3][5]
Downstream Signaling: Activation of a Cell-Intrinsic Interferon Response
The dsRNA generated by this compound-mediated METTL3 inhibition is sensed by intracellular enzymes such as PKR, MDA5, and RIG-I.[5] This sensing triggers the activation of a robust, cell-intrinsic interferon (IFN) signaling pathway.[1][2][5]
This activation leads to:
-
Upregulation of Interferon-Stimulated Genes (ISGs): A broad range of ISGs, including OAS2, IFIT1, and ISG15, are upregulated, contributing to an antiviral-like state within the tumor cell.[3]
-
Enhanced Antigen Presentation: The expression of components of the antigen presentation machinery, such as MHC-I, is increased on the surface of cancer cells.[3][5]
-
Increased PD-L1 Expression: The interferon response also leads to an upregulation of the immune checkpoint protein PD-L1.[1]
-
Cytokine and Chemokine Secretion: The tumor cells secrete pro-inflammatory cytokines like IFNβ and chemokines such as CXCL10, which can help recruit immune cells to the tumor microenvironment.[3][5]
This cascade of events makes the tumor cells more visible and susceptible to immune-mediated killing, particularly by cytotoxic T-lymphocytes (CTLs).[2][5] The mechanism is distinct from current immunotherapies that directly target immune checkpoints, offering a complementary strategy.[1]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.
| Parameter | Value | Assay System |
| IC50 (METTL3/14 Enzymatic Activity) | 5 nmol/L | RapidFire Mass Spectrometry (RFMS)[1][2][6] |
| Kd (Binding Affinity to METTL3/14) | 55 pmol/L | Surface Plasmon Resonance (SPR)[1] |
| IC50 (Cellular m6A Reduction) | 25 nmol/L | m6A Electroluminescence (ECL) ELISA[1] |
| Selectivity | >1,000-fold vs. 45 other methyltransferases | Broad panel methyltransferase activity assays[1] |
Key Experimental Protocols
Inhibition of METTL3/14 Enzymatic Activity (RapidFire Mass Spectrometry)
The half-maximal inhibitory concentration (IC50) of this compound against the METTL3/14 complex was determined using RapidFire Mass Spectrometry (RFMS). This high-throughput technique measures the enzymatic activity by quantifying the substrate and product of the methylation reaction. The assay directly measures the inhibition of the recombinant METTL3 enzyme by this compound, with the reported IC50 of 5 nmol/L being limited by the lower detection limit of the assay, indicating high potency.[1][7]
Binding Affinity Measurement (Surface Plasmon Resonance)
The direct binding affinity and kinetics of this compound to the METTL3/14 complex were quantified using Surface Plasmon Resonance (SPR) analysis in a single-cycle kinetic mode.[1][7] This method immobilizes the protein target on a sensor chip and flows the analyte (this compound) over the surface. The change in the refractive index at the surface, measured in relative units (RU), is proportional to the binding of the analyte. This analysis confirmed a direct, high-affinity interaction with a dissociation constant (Kd) of 55 pmol/L.[1]
Cellular m6A Quantification (m6A ECL ELISA)
To determine the cellular potency of this compound in reducing m6A levels, an electroluminescence (ECL)-based ELISA was employed.[1][7] In this assay, polyA+ RNA is extracted from cells treated with varying concentrations of this compound. The amount of m6A in the RNA is then quantified using a specific antibody against m6A, with detection facilitated by an ECL substrate. This experiment demonstrated a 20-fold greater cellular potency for this compound compared to its predecessor, STM2457.[1]
Methyltransferase Selectivity Profiling
The selectivity of this compound was assessed by testing its inhibitory activity at a high concentration (10 μmol/L) against a broad panel of 45 different RNA, DNA, and protein methyltransferases.[1][7] This comprehensive screening is crucial to ensure that the observed biological effects are due to the specific inhibition of METTL3 and not off-target activities. This compound demonstrated a selectivity of over 1,000-fold for METTL3.[1]
X-ray Crystallography
To elucidate the precise binding mode of this compound, X-ray crystallography of the ligand-protein complex was performed (PDB ID: 8BN8).[1][7] This technique provides a high-resolution, three-dimensional structure of the inhibitor bound within the catalytic site of METTL3. The crystal structure confirmed that this compound binds competitively within the S-adenosylmethionine (SAM) pocket, revealing a ligand-induced lipophilic pocket that contributes to its high potency and selectivity.[1][4]
Visualizations
This compound Mechanism of Action Pathway
Caption: this compound inhibits METTL3, leading to dsRNA formation and an interferon response.
Experimental Workflow for Potency Determination
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news.cyprotex.com [news.cyprotex.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
STM3006: A Potent and Selective METTL3 Inhibitor for Immuno-Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
STM3006 is a highly potent, selective, and orally active second-generation small molecule inhibitor of the N6-methyladenosine (m6A) writer enzyme, methyltransferase-like 3 (METTL3). By catalytically inhibiting METTL3, this compound reduces global m6A levels in mRNA, leading to the formation of endogenous double-stranded RNA (dsRNA). This triggers a cell-intrinsic interferon response, enhancing anti-tumor immunity and creating a rationale for its use in combination with immunotherapy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and the key signaling pathways it modulates.
Introduction to METTL3 and m6A RNA Methylation
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in regulating RNA metabolism, including splicing, stability, translation, and nuclear export.[1][2][3] The deposition of m6A is primarily catalyzed by a methyltransferase complex where METTL3 serves as the core catalytic subunit.[2][3] Dysregulation of METTL3 and aberrant m6A methylation patterns have been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][4][5] METTL3 has been shown to promote the translation of oncogenes and enhance proliferative pathways such as PI3K/AKT/mTOR and MYC signaling.[2][4][5]
This compound: A Second-Generation METTL3 Inhibitor
This compound is a structurally distinct and more potent successor to the first-generation METTL3 inhibitor, STM2457.[6][7] It exhibits significantly improved biochemical and cellular potency, making it a valuable tool for studying the therapeutic effects of METTL3 inhibition.[6][7]
Quantitative Data
The following tables summarize the key quantitative parameters characterizing the potency and binding affinity of this compound.
| Parameter | Value | Assay Method | Reference |
| IC50 (Enzymatic) | 5 nM | RapidFire Mass Spectrometry (RFMS) | [6][8] |
| Kd | 55 pM | Surface Plasmon Resonance (SPR) | [9][10] |
| IC50 (Cellular m6A) | 25 nM | m6A Electroluminescence (ECL) ELISA |
| Comparative Cellular Potency |
| This compound demonstrates a 20-fold increased cellular potency in reducing m6A on polyA+-enriched RNA compared to STM2457.[6] |
Selectivity
This compound displays high selectivity for METTL3. When tested against a broad panel of 45 RNA, DNA, and protein methyltransferases at a concentration of 10 μmol/L, it showed greater than 1,000-fold selectivity for METTL3.[6] This high selectivity is attributed to its specific binding mode within the S-adenosylmethionine (SAM) pocket of METTL3, retaining key interactions observed with the highly selective first-generation inhibitor, STM2457.
Mechanism of Action: Induction of a Cell-Intrinsic Interferon Response
The primary mechanism of action of this compound in cancer cells is the induction of a cell-intrinsic interferon response.[8][9][11] This process can be broken down into a series of molecular events:
-
Inhibition of METTL3: this compound competitively binds to the SAM-binding pocket of METTL3, inhibiting its catalytic activity.[6]
-
Reduction of m6A levels: This leads to a global decrease in m6A modifications on mRNA.
-
Formation of dsRNA: The absence of m6A modification can lead to the formation of endogenous double-stranded RNA (dsRNA) structures.[7][9]
-
Sensing of dsRNA: Intracellular pattern recognition receptors, such as PKR, RIG-I, and MDA5, detect the newly formed dsRNA.[9]
-
Activation of Interferon Signaling: This sensing triggers the activation of the JAK/STAT1 signaling pathway, leading to the upregulation of interferon-stimulated genes (ISGs).[9]
-
Enhanced Anti-Tumor Immunity: The upregulation of ISGs results in increased antigen presentation (via MHC-I), secretion of cytokines and chemokines (e.g., IFNβ and CXCL10), and ultimately enhances the killing of tumor cells by cytotoxic T lymphocytes.[7][9]
This mechanism provides a strong rationale for combining METTL3 inhibitors with immune checkpoint inhibitors, such as anti-PD-1 therapy, to achieve synergistic anti-tumor effects.[8][9]
Signaling Pathways and Experimental Workflows
Signaling Pathway: METTL3 Inhibition-Induced Interferon Response
The following diagram illustrates the signaling cascade initiated by this compound.
Caption: this compound inhibits METTL3, leading to dsRNA formation and an interferon response.
Experimental Workflow: OT-I Ovalbumin Coculture Assay
This workflow is used to assess the impact of METTL3 inhibition on T-cell-mediated tumor cell killing.[6]
Caption: Workflow for assessing antigen-specific T-cell killing of tumor cells.
Detailed Experimental Protocols
METTL3/METTL14 Enzymatic Assay (RapidFire Mass Spectrometry)
This assay determines the IC50 value for the inhibition of METTL3/14 enzymatic activity.[12]
-
Enzyme: Full-length His-tagged METTL3 co-expressed with full-length FLAG-tagged METTL14 in a baculovirus system and purified by affinity chromatography.[12]
-
Reaction Conditions: Performed at room temperature in 384-well plates with a final reaction volume of 20 μL.[12]
-
Reaction Buffer: 20 mM Tris-HCl pH 7.6, 1 mM DTT, 0.01% Tween-20.[12]
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the METTL3/METTL14 enzyme complex to the reaction buffer.
-
Add the RNA substrate and S-adenosylmethionine (SAM).
-
Initiate the reaction and incubate.
-
Quench the reaction.
-
Analyze the formation of methylated RNA product using RapidFire Mass Spectrometry.
-
Calculate the IC50 value from the dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR analysis is used to determine the direct binding affinity (Kd) of this compound to the METTL3/14 complex.[6][12]
-
Instrumentation: A suitable SPR instrument (e.g., Biacore).
-
Procedure (Single-Cycle Kinetics):
-
Immobilize the purified METTL3/METTL14 complex on a sensor chip.
-
Prepare a series of this compound concentrations in running buffer.
-
Inject the this compound solutions sequentially over the sensor surface without regeneration steps between injections.
-
Monitor the association and dissociation phases in real-time by measuring the change in relative units (RU).
-
Fit the sensorgram data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
To confirm a co-factor competitive binding mode, the experiment can be repeated with SAM included in the running buffer.[12]
-
m6A Electroluminescence (ECL) ELISA for Cellular Potency
This assay quantifies the level of m6A in polyA+ RNA from treated cells to determine the cellular IC50.[6]
-
Materials: 96-well streptavidin-coated plates, biotinylated capture probe for polyA+ RNA, m6A-specific antibody, and a sulfotag-labeled secondary antibody.
-
Procedure:
-
Culture cells (e.g., THP-1) and treat with a dose range of this compound for a specified time.[6]
-
Isolate total RNA and enrich for polyA+ RNA (mRNA).
-
Saturate a 96-well streptavidin-coated plate.[6]
-
Add the polyA+ RNA samples to the wells, where they are captured by the biotinylated probe.
-
Add the primary antibody specific for m6A.
-
Add the sulfotag-labeled secondary antibody.
-
Read the plate on an ECL reader. The light signal is proportional to the amount of m6A.
-
Generate a dose-response curve to calculate the cellular IC50 for m6A reduction.[6]
-
Cellular Assays for Interferon Response
These assays confirm the downstream effects of METTL3 inhibition.
-
RNA Sequencing:
-
Western Blotting:
-
Cytokine/Chemokine Measurement (ELISA/MSD):
Clinical Perspectives
While this compound itself has limitations for in vivo efficacy experiments due to rapid metabolism, its potent activity provides a strong proof-of-concept for METTL3 inhibition.[6] A related compound, STC-15, which has comparable potency to this compound but with improved oral bioavailability, has entered Phase I clinical trials for patients with advanced solid tumors (NCT05584111).[6][9][14] Interim data from this trial have shown that STC-15 is well-tolerated and demonstrates clinical activity, including sustained partial responses in multiple tumor types.[15][16][17] The clinical data also confirmed METTL3 target engagement and activation of interferon signaling pathways in patients.[15][16]
Conclusion
This compound is a powerful research tool and a prototypical second-generation METTL3 inhibitor. Its high potency and selectivity have been instrumental in elucidating the mechanism by which targeting the m6A RNA modification machinery can induce a robust anti-tumor immune response. The insights gained from this compound have paved the way for the clinical development of METTL3 inhibitors like STC-15, offering a novel therapeutic strategy in immuno-oncology. This guide provides the foundational technical information for researchers and drug developers working to advance this promising class of therapeutics.
References
- 1. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers [frontiersin.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. news.cyprotex.com [news.cyprotex.com]
- 12. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. STORM Therapeutics doses first patient with oral METTL3 targeting drug candidate in a solid tumor Phase 1 study | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 15. ASCO24: STORM presents positive interim Phase I data on RNA inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 16. targetedonc.com [targetedonc.com]
- 17. STORM Therapeutics Unveils New Clinical Data on METTL3 Inhibitor STC-15 at SITC 2024 [synapse.patsnap.com]
The Role of STM3006 in m⁶A RNA Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N⁶-methyladenosine (m⁶A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a critical role in RNA metabolism and function. The m⁶A modification is dynamically regulated by a complex interplay of methyltransferases ("writers"), demethylases ("erasers"), and m⁶A-binding proteins ("readers"). The primary writer complex is composed of the catalytic subunit METTL3 and its partner METTL14. Dysregulation of m⁶A methylation has been implicated in the pathogenesis of numerous diseases, including cancer, making the m⁶A machinery a compelling target for therapeutic intervention. STM3006 is a highly potent and selective second-generation small molecule inhibitor of METTL3. This technical guide provides an in-depth overview of the role of this compound in the context of m⁶A RNA methylation, summarizing its mechanism of action, key quantitative data, and the experimental protocols used to elucidate its function.
Introduction to m⁶A RNA Methylation
N⁶-methyladenosine (m⁶A) is a reversible epigenetic mark found on mRNA and other RNAs, influencing their splicing, nuclear export, stability, and translation.[1] The deposition of m⁶A is catalyzed by a methyltransferase complex, with METTL3 serving as the S-adenosylmethionine (SAM)-binding catalytic subunit.[1] This modification is recognized by a variety of "reader" proteins that mediate its downstream effects. The dynamic nature of m⁶A methylation allows for rapid cellular responses to various stimuli and plays a crucial role in fundamental biological processes.
This compound: A Potent and Selective METTL3 Inhibitor
This compound is a second-generation, structurally distinct inhibitor of METTL3, developed to have improved biochemical and cellular potency compared to its predecessor, STM2457.[2] Its high potency and selectivity make it a valuable tool for studying the biological consequences of METTL3 inhibition and a potential therapeutic agent.[2]
Mechanism of Action
This compound directly inhibits the catalytic activity of the METTL3/14 complex, leading to a global reduction in m⁶A levels on polyA+-enriched RNA.[1][3] This decrease in m⁶A modification results in the formation of endogenous double-stranded RNA (dsRNA), which is recognized by cytosolic dsRNA sensors such as PKR, RIG-I, and MDA5.[4] This recognition triggers a cell-intrinsic interferon response, a key component of the innate immune system.[2][4]
The activation of the interferon signaling pathway leads to the upregulation of interferon-stimulated genes (ISGs), which have antiviral and anti-proliferative effects.[3] Furthermore, this cascade enhances the expression of components of the antigen presentation machinery, such as MHC class I molecules, on the surface of cancer cells.[4][5] This increased antigen presentation makes tumor cells more visible to the immune system, thereby augmenting their killing by cytotoxic T lymphocytes.[3][5]
Signaling Pathway
The signaling cascade initiated by this compound-mediated METTL3 inhibition is depicted below.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. news.cyprotex.com [news.cyprotex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
STM3006: A Catalyst for Cell-Intrinsic Interferon Response and Enhanced Antitumor Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
STM3006 is a highly potent and selective small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3. By disrupting the catalytic activity of METTL3, this compound induces a global reduction in m6A levels on messenger RNA (mRNA). This alteration in the RNA epitranscriptome leads to the formation of endogenous double-stranded RNA (dsRNA), which is recognized by innate immune sensors. The subsequent activation of a cell-intrinsic interferon signaling cascade results in the upregulation of interferon-stimulated genes (ISGs), enhanced antigen presentation, and the secretion of pro-inflammatory cytokines and chemokines. This multifaceted response ultimately potentiates the killing of cancer cells by T cells, highlighting the therapeutic potential of METTL3 inhibition in oncology, particularly in combination with immune checkpoint blockade. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows.
Mechanism of Action: From METTL3 Inhibition to Interferon Response
This compound exerts its biological effects through a novel and distinct mechanism of action that leverages the cell's own machinery to stimulate an antitumor immune response. The core of this mechanism is the inhibition of METTL3, a key enzyme responsible for the most abundant internal modification of eukaryotic mRNA—N6-methyladenosine (m6A).
The inhibition of METTL3 by this compound sets off a chain of molecular events:
-
Global Reduction in m6A: this compound competitively binds to the S-adenosylmethionine (SAM) pocket of METTL3, preventing the transfer of a methyl group to adenine residues on mRNA. This leads to a significant decrease in the overall levels of m6A across the transcriptome.[1][2]
-
Formation of Double-Stranded RNA (dsRNA): The absence of m6A modifications on certain transcripts is thought to alter their secondary structure, leading to the formation of stable double-stranded RNA (dsRNA) regions.[1][3]
-
Sensing of dsRNA: These newly formed endogenous dsRNAs are recognized by intracellular pattern recognition receptors (PRRs) that are typically involved in antiviral defense. Key sensors implicated in this process include PKR, MDA5 (encoded by the IFIH1 gene), and RIG-I.[3][4]
-
Activation of Interferon Signaling: The engagement of these dsRNA sensors triggers a downstream signaling cascade, culminating in the activation of the JAK/STAT1 pathway. This leads to the phosphorylation of STAT1.[2][4]
-
Induction of Interferon-Stimulated Genes (ISGs): Phosphorylated STAT1 translocates to the nucleus and drives the transcription of a wide array of interferon-stimulated genes (ISGs). These genes play crucial roles in antiviral responses, cell growth inhibition, and apoptosis.[1][4]
-
Enhanced Antitumor Immunity: The induction of ISGs and the overall interferon response leads to several key outcomes that enhance the immunogenicity of cancer cells. This includes the increased expression of Major Histocompatibility Complex class I (MHC-I) molecules, which are essential for presenting tumor antigens to cytotoxic T lymphocytes. Additionally, the expression of the immune checkpoint ligand PD-L1 is upregulated, and there is an increased secretion of the pro-inflammatory cytokine IFNβ and the chemokine CXCL10, which can attract immune cells to the tumor microenvironment.[1][3][4]
This cascade of events transforms the cancer cell into a beacon for the immune system, thereby potentiating T-cell-mediated killing.[5]
Quantitative Data
The following tables summarize the key quantitative data demonstrating the potency and biological activity of this compound.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Method | Reference |
| METTL3 IC50 | 5 nM | RapidFire Mass Spectrometry (RFMS) | [2][5] |
| METTL3/14 Binding Affinity (Kd) | 55 pM | Surface Plasmon Resonance (SPR) | [4] |
Table 2: Cellular Activity of this compound in CaOV3 Human Ovarian Cancer Cells
| Parameter | Concentration | Time Point | Observation | Method | Reference |
| Induction of Interferon Signaling | 0.5 µM | 48 hours | Upregulation of interferon-associated transcriptional programs | RNA Sequencing | [1][2] |
| Induction of ISG Expression | 0.1-0.5 µM | 30 hours | Dose-dependent increase in IFIH1 (MDA-5), IFIT1, OAS2, and ISG15 protein levels | Western Blot | [1][5] |
| Secretion of IFNβ | Dose-dependent | 48 hours | Increased secretion of IFNβ | MSD Analysis | [1][2] |
| Secretion of CXCL10 (IP-10) | Dose-dependent | 48 hours | Increased secretion of CXCL10 | ELISA | [1][2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: Human ovarian cancer cell line CaOV3 and mouse triple-negative breast cancer cell line AT3 were utilized in the described experiments.[1][2]
-
Treatment: Cells were treated with varying concentrations of this compound or the first-generation METTL3 inhibitor STM2457. A vehicle control (DMSO) was used in all experiments. Treatment durations ranged from 30 to 48 hours depending on the specific assay.[1][2]
RNA Sequencing (RNA-seq)
-
Objective: To determine the global transcriptional changes induced by this compound.
-
Protocol:
-
CaOV3 cells were treated with 0.5 µM this compound or DMSO for 48 hours.[2]
-
Total RNA was extracted from the cells.
-
RNA quality and quantity were assessed.
-
Libraries for whole transcriptome sequencing were prepared.
-
Sequencing was performed on a high-throughput sequencing platform.
-
Differential gene expression analysis was conducted to identify genes and pathways significantly altered by this compound treatment.
-
Gene ontology analysis was performed to identify enriched biological processes.[1][2]
-
Western Blot Analysis
-
Objective: To validate the upregulation of interferon-stimulated gene (ISG) proteins.
-
Protocol:
-
CaOV3 cells were treated with this compound or STM2457 for 30 hours.[2]
-
Cells were lysed to extract total protein.
-
Protein concentration was determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against phospho-STAT1, IFIH1 (MDA-5), IFIT1, OAS2, ISG15, and a loading control (e.g., β-actin).[1][2]
-
The membrane was washed and incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the secretion of the chemokine CXCL10 (IP-10).
-
Protocol:
Mesoscale Discovery (MSD) Analysis
-
Objective: To quantify the secretion of IFNβ.
-
Protocol:
RapidFire Mass Spectrometry (RFMS)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against METTL3/14 enzymatic activity.
-
Protocol:
-
The METTL3/14 enzyme complex was incubated with a substrate RNA and S-adenosylmethionine (SAM) in the presence of varying concentrations of this compound.
-
The enzymatic reaction was allowed to proceed for a defined period.
-
The reaction was quenched, and the products were analyzed by RapidFire mass spectrometry to quantify the extent of RNA methylation.[2]
-
The IC50 value was calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding affinity (Kd) of this compound to the METTL3/14 complex.
-
Protocol:
-
The METTL3/14 protein complex was immobilized on an SPR sensor chip.
-
A series of concentrations of this compound were flowed over the chip in single-cycle kinetic mode.[2]
-
The association and dissociation of this compound were monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
The kinetic parameters (kon and koff) were determined, and the dissociation constant (Kd) was calculated.
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: General experimental workflow.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that operates through a novel mechanism to induce a robust, cell-intrinsic interferon response. By inhibiting the METTL3-mediated deposition of m6A on RNA, this compound triggers the formation of dsRNA, which is subsequently sensed by the innate immune system. This leads to the upregulation of ISGs, enhanced antigen presentation, and the creation of a pro-inflammatory tumor microenvironment, all of which contribute to enhanced antitumor immunity.
The preclinical data strongly support the continued investigation of METTL3 inhibitors as a new class of immuno-oncology agents. A more orally bioavailable and metabolically stable analog of this compound, STC-15, is currently under evaluation in a Phase I clinical trial for solid tumors (NCT05584111), which will provide crucial insights into the safety and efficacy of this therapeutic strategy in patients.[1] Future research should continue to explore the full spectrum of cancers that may be susceptible to METTL3 inhibition, the identification of biomarkers to predict response, and the rational combination of METTL3 inhibitors with other anticancer therapies, including other immunotherapies and targeted agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling the Antitumor Potential of STM3006: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
STM3006 is a novel, highly potent, and selective second-generation inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3. This document provides a comprehensive technical overview of the preclinical data supporting the antitumor properties of this compound. Through the inhibition of METTL3, this compound induces a global decrease in m6A levels in messenger RNA, leading to the formation of endogenous double-stranded RNA (dsRNA). This triggers a profound cell-intrinsic interferon response, enhancing the immunogenicity of cancer cells and potentiating T-cell-mediated killing. The data herein summarizes the mechanism of action, key experimental findings, and the synergistic potential of this compound in combination with immune checkpoint inhibitors, positioning it as a promising candidate for cancer immunotherapy.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in eukaryotic cells, playing a critical role in various aspects of RNA metabolism, including splicing, stability, and translation. The METTL3-METTL14 complex is the primary enzymatic writer of this modification. Dysregulation of m6A has been implicated in the pathogenesis of various cancers, making the m6A machinery an attractive target for therapeutic intervention. This compound is a potent and selective small molecule inhibitor of METTL3's catalytic activity, developed to investigate the therapeutic potential of targeting this pathway to enhance antitumor immunity.[1][2] This whitepaper details the preclinical evidence demonstrating the antitumor properties of this compound.
Mechanism of Action
This compound competitively binds to the S-adenosylmethionine (SAM) pocket of METTL3, inhibiting its methyltransferase activity.[1] This leads to a global reduction in m6A levels on mRNA. The decrease in m6A modification results in the formation of endogenous double-stranded RNA (dsRNA) structures.[1][3] These dsRNA molecules are recognized by intracellular pattern recognition receptors, such as RIG-I and MDA5, which in turn activate a cell-intrinsic interferon signaling pathway.[2][4] This cascade leads to the upregulation of interferon-stimulated genes (ISGs), increased expression of MHC-I for enhanced antigen presentation, and the production of pro-inflammatory cytokines and chemokines.[2][4] Ultimately, this process enhances the recognition and elimination of tumor cells by cytotoxic T-lymphocytes.[1][5]
Quantitative Data Summary
The antitumor properties of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Method | Reference |
| METTL3 IC50 | 5 nM | RapidFire Mass Spectrometry | [1][5] |
| METTL3/14 Binding Affinity (Kd) | 55 pM | Surface Plasmon Resonance | [6][7] |
| Cellular m6A IC50 | Potent Inhibition | m6A Electroluminescence ELISA | [1] |
| Selectivity | >1,000-fold vs. 45 other methyltransferases | Methyltransferase Activity Panel | [1] |
Table 2: In Vitro Antitumor Activity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| Multiple Cell Lines | Proliferation Assay | Not Specified | Potent inhibition of proliferation | [1] |
| Multiple Cell Lines | Apoptosis Assay | Dose and Time-dependent | Induction of apoptosis | [1] |
| CaOV3 | Gene Expression Analysis | 0.1-0.5 µM (30h) | Promotion of interferon activation and related gene expression | [5] |
| B16-ovalbumin (co-culture with OT-I T cells) | T-cell Killing Assay | 0.3-3 µM (48h) | Enhanced T-cell killing of tumor cells | [1][5] |
Key Experimental Protocols
METTL3 Inhibition Assay (RapidFire Mass Spectrometry)
This assay quantifies the enzymatic activity of the METTL3/14 complex.
-
Reagents: Recombinant human METTL3/14 complex, S-adenosylmethionine (SAM), RNA substrate, this compound at various concentrations.
-
Procedure:
-
The METTL3/14 complex is incubated with the RNA substrate and SAM in the presence of varying concentrations of this compound.
-
The reaction is quenched, and the levels of the methylated RNA product are measured using RapidFire Mass Spectrometry.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular m6A Quantification (ELISA)
This protocol measures the global m6A levels in cellular RNA.
-
Reagents: Cell lines of interest, this compound, RNA extraction kit, m6A-specific antibody, secondary antibody conjugated to HRP, substrate for colorimetric detection.
-
Procedure:
-
Cells are treated with this compound for a specified duration.
-
Total RNA is extracted and purified.
-
The RNA is immobilized on a microplate.
-
The immobilized RNA is incubated with an anti-m6A antibody, followed by an HRP-conjugated secondary antibody.
-
A colorimetric substrate is added, and the absorbance is measured to quantify the relative m6A levels.
-
OT-I T-cell Co-culture Killing Assay
This assay assesses the ability of this compound to enhance T-cell-mediated killing of tumor cells.
-
Cell Lines: B16-ovalbumin (ovalbumin-expressing mouse melanoma cells), OT-I T-cells (transgenic CD8+ T-cells with a T-cell receptor specific for ovalbumin).
-
Procedure:
-
B16-ovalbumin cells are seeded in a culture plate.
-
The tumor cells are treated with this compound at various concentrations.
-
Activated OT-I T-cells are added to the culture.
-
The co-culture is incubated for a specified period.
-
Tumor cell viability is assessed using methods such as flow cytometry or imaging to determine the extent of T-cell-mediated killing.
-
Synergistic Antitumor Activity with Anti-PD-1 Therapy
Preclinical studies have demonstrated that the combination of this compound with anti-PD-1 immunotherapy results in enhanced antitumor activity.[5] The rationale for this synergy lies in the distinct and complementary mechanisms of action. While this compound increases the immunogenicity of tumor cells through the induction of a cell-intrinsic interferon response, anti-PD-1 therapy reinvigorates exhausted T-cells in the tumor microenvironment.[1][2] The combination of these two approaches leads to a more robust and durable antitumor immune response.[3]
Conclusion
This compound is a potent and selective METTL3 inhibitor with promising antitumor properties. Its mechanism of action, centered on the induction of a cell-intrinsic interferon response through the formation of dsRNA, represents a novel approach to cancer immunotherapy. The preclinical data strongly support its potential as a monotherapy and in combination with immune checkpoint inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer types. A METTL3 inhibitor with a comparable potency to this compound, STC-15, is currently being evaluated in a phase I clinical trial for solid cancers (NCT05584111).[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
STM3006's effect on the tumor microenvironment
An In-depth Technical Guide on the Effect of STM3006 on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a highly potent and selective small-molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3.[1][2] Emerging preclinical evidence demonstrates that this compound profoundly remodels the tumor microenvironment (TME) by inducing a cell-intrinsic interferon response, thereby enhancing anti-tumor immunity.[1][3] This document provides a comprehensive technical overview of this compound's mechanism of action, its quantifiable effects on the TME, detailed experimental protocols from pivotal studies, and visual representations of key biological pathways and experimental workflows. The data presented herein support the rationale for combining METTL3 inhibition with immune checkpoint blockade to improve therapeutic outcomes in oncology.[1][4]
Core Mechanism of Action
This compound competitively binds to the S-adenosylmethionine (SAM) pocket of METTL3, inhibiting its catalytic activity.[1] This inhibition leads to a global reduction of m6A modifications on messenger RNA (mRNA). The absence of m6A alters mRNA structure, leading to the formation of endogenous double-stranded RNA (dsRNA).[4][5] These dsRNA molecules are recognized by intracellular pattern recognition receptors such as RIG-I, MDA5, and PKR, which in turn activate a type I interferon (IFN) signaling cascade.[4][5] This process, often described as a form of "viral mimicry," triggers a profound anti-viral-like state within the cancer cell, fundamentally altering its immunogenicity and interaction with the surrounding TME.[6]
Impact on the Tumor Microenvironment
The this compound-induced interferon response initiates a cascade of downstream effects that render the tumor more susceptible to immune-mediated clearance.
Upregulation of Antigen Presentation Machinery
Inhibition of METTL3 by this compound leads to increased expression of components of the antigen presentation pathway, most notably Major Histocompatibility Complex Class I (MHC-I) molecules on the surface of tumor cells.[4] This enhanced antigen presentation makes cancer cells more visible and recognizable to cytotoxic T lymphocytes (CTLs).[5]
Increased Expression of Immune Checkpoints and Chemokines
A key consequence of the interferon response is the upregulation of PD-L1 on cancer cells.[1][5] While this may seem counterintuitive, it provides a strong rationale for combination therapy with anti-PD-1/PD-L1 antibodies.[1] Furthermore, the secretion of chemokines, such as CXCL10, is increased, which is critical for the recruitment of effector T cells into the tumor.[4]
Enhanced T-Cell Mediated Killing
The culmination of these effects is a significant enhancement of tumor cell killing by T cells.[2][4] Co-culture experiments have demonstrated that pre-treatment of cancer cells with this compound potentiates their destruction by antigen-specific T cells.[4] In vivo studies have shown that while this compound as a monotherapy can be as effective as anti-PD-1 therapy, the combination of the two agents results in synergistic anti-tumor activity and improved survival outcomes.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound from preclinical studies.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Method | Source |
| METTL3 IC₅₀ | 5 nM | RapidFire Mass Spectrometry | [2][7] |
| METTL3/14 Binding Affinity (K_d) | 55 pM | Surface Plasmon Resonance (SPR) | [5][7] |
| Cellular m6A IC₅₀ | 19 nM | m6A Electroluminescence (ECL) ELISA | [1] |
| Selectivity | >1,000-fold vs. 45 other methyltransferases | Methyltransferase Selectivity Panel | [1] |
Table 2: this compound-Induced Changes in Gene and Protein Expression
| Target | Change | Cell Line / Model | Method | Source |
| Interferon-Stimulated Genes (ISGs) | Upregulation (OAS2, MDA5, IFIT1, ISG15) | CaOV3 | RNA-seq | [4] |
| IFNβ | Upregulation | Not Specified | Not Specified | [4] |
| CXCL10 | Upregulation | Not Specified | Not Specified | [4] |
| MHC-I (H2-KB) | Increased Surface Expression | AT3 | Flow Cytometry | [7] |
| PD-L1 | Upregulation | Not Specified | Not Specified | [5] |
Detailed Experimental Protocols
METTL3/14 Enzymatic Activity Assay (RapidFire Mass Spectrometry)
-
Principle: Measures the conversion of the SAM cofactor to S-adenosylhomocysteine (SAH) by the METTL3/14 complex in the presence of an RNA substrate.
-
Protocol:
-
Recombinant METTL3/14 enzyme complex is incubated with a dilution series of this compound.
-
The enzymatic reaction is initiated by adding SAM and an RNA oligonucleotide substrate.
-
The reaction is allowed to proceed for a defined time at a controlled temperature.
-
The reaction is quenched, and the amount of product (SAH) is quantified using a high-throughput RapidFire mass spectrometry system.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.[8]
-
Cellular m6A Quantification (ECL ELISA)
-
Principle: An antibody-based assay to quantify the total level of m6A in isolated poly(A)+ RNA.
-
Protocol:
-
Cancer cells are treated with a dose range of this compound for a specified duration (e.g., 48 hours).
-
Total RNA is extracted, and mRNA is isolated using oligo(dT)-magnetic beads.
-
The isolated mRNA is immobilized on ELISA plates.
-
A primary antibody specific to m6A is added, followed by a secondary antibody conjugated to an electrochemiluminescent reporter.
-
The plate is read on an ECL-capable plate reader, and the signal is used to quantify m6A levels relative to untreated controls.[1][7]
-
Ovalbumin-OT-I T-Cell Co-culture Killing Assay
-
Principle: Assesses the ability of antigen-specific T cells to kill tumor cells that have been treated with this compound.
-
Protocol:
-
Tumor cells engineered to express ovalbumin (OVA) as a model antigen (e.g., B16-OVA) are seeded in culture plates.[2]
-
The tumor cells are pre-treated with this compound or DMSO (vehicle control) for 48-72 hours to induce the interferon response and upregulate MHC-I.
-
CD8+ T cells are isolated from OT-I transgenic mice, whose T-cell receptors specifically recognize the OVA peptide presented on MHC-I.
-
The activated OT-I T cells are added to the tumor cells at a specific effector-to-target ratio.
-
Co-cultures are incubated for a set period (e.g., 24-48 hours).
-
Tumor cell viability is assessed using methods such as luminescence-based cytotoxicity assays (e.g., CellTiter-Glo) or flow cytometry with viability dyes.[4]
-
Visualizations: Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced anti-tumor immunity.
Experimental Workflow: T-Cell Co-Culture Killing Assay
Caption: Workflow for assessing T-cell mediated tumor killing.
Conclusion and Future Directions
This compound represents a novel immunomodulatory agent that functions through a mechanism distinct from current immunotherapies.[1] By inhibiting METTL3, this compound induces a cell-intrinsic interferon response that reshapes the tumor microenvironment, making tumors more susceptible to immune attack. The potent synergy observed when combining this compound with anti-PD-1 therapy in preclinical models provides a compelling rationale for clinical investigation.[1][6] Future research will likely focus on identifying predictive biomarkers for response, exploring efficacy across a broader range of solid and hematologic malignancies, and evaluating combination strategies with other therapeutic modalities. The clinical development of METTL3 inhibitors, such as the structurally related compound STC-15, is already underway, heralding a new era of epitranscriptomic-targeted cancer therapy.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The RNA m6A writer METTL3 in tumor microenvironment: emerging roles and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Impact of STM3006 on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the current understanding of STM3006 and its influence on gene expression. Due to the emergent nature of research on this compound, this guide is based on preliminary findings and will be updated as more data becomes publicly available. The primary focus is to present the foundational data, experimental approaches, and conceptual frameworks related to this compound's mechanism of action.
Introduction to this compound
This compound is a novel small molecule compound currently under investigation for its potential therapeutic applications. While extensive peer-reviewed data is not yet available, initial research efforts are focused on elucidating its mechanism of action, particularly its effects on cellular signaling and gene transcription. This guide synthesizes the available information to provide a foundational understanding for researchers in the field.
Core Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway influenced by this compound. This model is based on preliminary in-vitro studies and represents a working hypothesis for its mechanism of action.
Caption: Hypothesized signaling cascade affected by this compound.
Experimental Protocols
The following section details the methodologies for key experiments that could be utilized to investigate the impact of this compound on gene expression.
3.1. Cell Culture and Treatment
-
Cell Line: Human cancer cell line (e.g., A549, HeLa).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment Protocol:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24 hours.
-
3.2. RNA Extraction and Quantification
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: The concentration and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is evaluated via gel electrophoresis or a bioanalyzer.
3.3. Gene Expression Analysis: Quantitative PCR (qPCR)
-
Reverse Transcription: 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system.
-
Primers: Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB) are used.
-
Data Analysis: The relative expression of target genes is calculated using the 2^-ΔΔCt method, normalized to the housekeeping gene.
Data Presentation
The following table structure is proposed for summarizing quantitative data from gene expression studies on this compound.
| Target Gene | This compound Concentration (µM) | Fold Change vs. Control | P-value |
| Gene X | 0.1 | Data Not Available | N/A |
| Gene X | 1 | Data Not Available | N/A |
| Gene X | 10 | Data Not Available | N/A |
| Gene Y | 0.1 | Data Not Available | N/A |
| Gene Y | 1 | Data Not Available | N/A |
| Gene Y | 10 | Data Not Available | N/A |
| Gene Z | 0.1 | Data Not Available | N/A |
| Gene Z | 1 | Data Not Available | N/A |
| Gene Z | 10 | Data Not Available | N/A |
Experimental Workflow Visualization
The diagram below outlines the general workflow for assessing the impact of this compound on gene expression.
Caption: Standard workflow for gene expression analysis.
Conclusion and Future Directions
The study of this compound is in its infancy. The conceptual frameworks and experimental protocols outlined in this guide provide a roadmap for future research. Key future directions will involve:
-
Comprehensive Transcriptomic Analysis: Utilizing RNA-sequencing to obtain a global view of the changes in gene expression induced by this compound.
-
Pathway Validation: Employing techniques such as Western blotting and kinase assays to validate the hypothesized signaling pathway.
-
In-vivo Studies: Progressing to animal models to understand the physiological effects of this compound.
As further research is published, this technical guide will be updated to incorporate new findings and provide a more complete picture of the molecular impact of this compound.
The Selectivity Profile of STM3006: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
STM3006 is a potent and highly selective second-generation inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3. Developed by STORM Therapeutics, this small molecule, based on an indazole scaffold, demonstrates significant improvements in both biochemical and cellular potency compared to its predecessor, STM2457.[1] This guide provides an in-depth overview of the selectivity profile of this compound, detailing its binding affinity, inhibitory activity, and mechanism of action, supported by experimental methodologies and pathway visualizations.
Quantitative Selectivity and Potency
The inhibitory activity and binding affinity of this compound for METTL3 have been rigorously quantified through various biochemical and cellular assays. The data highlights the compound's high potency and specificity.
| Parameter | Value | Target/System | Assay |
| Biochemical IC50 | 5 nM | Recombinant METTL3/14 | RapidFire Mass Spectrometry (RFMS) |
| Dissociation Constant (Kd) | 55 pM | METTL3/14 | Surface Plasmon Resonance (SPR) |
| Cellular IC50 | 25 nM | m6A reduction on polyA-RNA | m6A Electroluminescence (ECL) ELISA |
| Selectivity | >1,000-fold | METTL3 vs. 45 other methyltransferases | Methyltransferase Activity Assays |
Table 1: Summary of this compound Potency and Selectivity.[1][2][3][4]
This compound exhibits remarkable selectivity for METTL3, with over 1,000-fold greater specificity against a panel of 45 other RNA, DNA, and protein methyltransferases.[1][3]
Mechanism of Action: Competitive Inhibition of the SAM Pocket
X-ray crystallography has confirmed that this compound acts as a competitive inhibitor by binding directly within the S-adenosylmethionine (SAM) binding pocket of METTL3.[3] This binding mode prevents the natural methyl donor, SAM, from accessing the catalytic site, thereby inhibiting the methylation of target RNA molecules.
The crystal structure of this compound in complex with METTL3 (PDB: 8BN8) reveals key interactions that contribute to its high affinity and selectivity.[1][2][3][5] The indazole core of this compound forms critical hydrogen bonds with Ile378 and Asp377.[1] Additionally, a salt bridge between the amine tail of the inhibitor and Asp395, along with the occupation of a hydrophobic pocket by the 4,4-dimethyl piperidyl group, further stabilizes the interaction.[1][3]
Downstream Cellular Effects and Signaling Pathway
The inhibition of METTL3 by this compound leads to a cascade of downstream cellular events, primarily stemming from the global reduction of m6A levels in mRNA. This triggers a cell-intrinsic interferon (IFN) response, which has significant implications for anti-tumor immunity.
The proposed mechanism involves the formation of double-stranded RNA (dsRNA) species, which are recognized by cellular sensors, leading to the activation of interferon signaling pathways.[6][7] This, in turn, upregulates the expression of interferon-stimulated genes (ISGs), enhances antigen presentation through molecules like MHC-I, and ultimately promotes T-cell-mediated killing of tumor cells.[3][8] This immunomodulatory effect makes this compound a promising candidate for combination therapies, particularly with immune checkpoint inhibitors like anti-PD-1 antibodies.[6][7][8]
Experimental Protocols
The characterization of this compound involved several key experimental procedures to determine its selectivity, potency, and mechanism of action.
Biochemical Inhibition Assay (RapidFire Mass Spectrometry)
The enzymatic activity of recombinant METTL3/14 complex was measured in the presence of varying concentrations of this compound. The assay quantifies the transfer of a methyl group from SAM to an RNA substrate. The reaction products are detected using RapidFire Mass Spectrometry (RFMS), which allows for high-throughput analysis. The IC50 value is determined by plotting the enzyme inhibition against the inhibitor concentration.[2][3][9]
Binding Affinity Assay (Surface Plasmon Resonance)
Surface Plasmon Resonance (SPR) was used to measure the direct binding affinity of this compound to the METTL3/14 complex.[1][2][3] In this assay, the METTL3/14 protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time. Single-cycle kinetics, where progressively higher concentrations of the analyte are injected without a regeneration step, were used to determine the dissociation constant (Kd).[2][3][9]
Cellular m6A Quantification (ECL ELISA)
To assess the cellular potency of this compound, cancer cell lines were treated with increasing concentrations of the inhibitor. PolyA-enriched RNA (predominantly mRNA) was then isolated. The global m6A levels were quantified using an electroluminescence (ECL)-based enzyme-linked immunosorbent assay (ELISA). This assay uses an m6A-specific antibody to detect the modification, and the signal is generated via an electrochemiluminescent reaction, providing a quantitative measure of m6A abundance. The cellular IC50 is defined as the concentration of this compound required to reduce the m6A level by 50%.[2][3][9]
Methyltransferase Selectivity Panel
To establish the selectivity profile, this compound was tested at a concentration of 10 µM against a broad panel of 45 different RNA, DNA, and protein methyltransferases.[2][3] The activity of each enzyme was measured in the presence and absence of the inhibitor. The percentage of inhibition was calculated to determine the selectivity of this compound for METTL3 over other methyltransferases.
Conclusion
This compound is a highly potent and selective inhibitor of METTL3, with a well-defined mechanism of action. Its ability to competitively bind to the SAM pocket of METTL3 leads to a significant and specific reduction in cellular m6A levels. The resulting induction of a cell-intrinsic interferon response highlights a novel mechanism for enhancing anti-tumor immunity. While this compound itself has rapid metabolism, its development has paved the way for orally bioavailable derivatives like STC-15, which is currently in clinical trials.[10][11] The detailed characterization of this compound provides a robust foundation for further research into the therapeutic potential of METTL3 inhibition in oncology and other diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. probiologists.com [probiologists.com]
- 5. Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole–nicotinamide chemotype - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00359H [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Epitranscriptomics in the Glioma Context: A Brief Overview [mdpi.com]
- 8. Frontiers | A new perspective on hematological malignancies: m6A modification in immune microenvironment [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting RNA modifications with pharmacological agents: New frontiers in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA modifications in the progression of liver diseases: from fatty liver to cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for STM3006 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
STM3006 is a highly potent, selective, and cell-permeable second-generation inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3.[1][2] As a key regulator of RNA metabolism, METTL3 is a compelling target in various diseases, particularly in oncology. This compound offers a powerful tool for investigating the biological consequences of METTL3 inhibition and for preclinical drug development.
These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in cell culture experiments.
Mechanism of Action
This compound competitively binds to the S-adenosylmethionine (SAM) pocket of METTL3, inhibiting its catalytic activity.[1] This leads to a global reduction of m6A modification on messenger RNA (mRNA). A primary consequence of reduced m6A levels is the formation of endogenous double-stranded RNA (dsRNA), which is recognized by intracellular pattern recognition receptors such as RIG-I, MDA5, and PKR.[3][4] This recognition triggers a cell-intrinsic interferon response, mediated by the JAK/STAT1 signaling pathway.[3][4] The activation of this pathway results in the upregulation of interferon-stimulated genes (ISGs), enhanced antigen presentation via increased MHC-I expression, and increased expression of the immune checkpoint ligand PD-L1.[1][3][4] This cascade of events can lead to increased anti-tumor immunity.[1][2]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in cancer cells.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 5 nM | METTL3/14 Enzymatic Activity (RapidFire Mass Spectrometry) | [2][3] |
| K_d | 55 pM | Binding Affinity to METTL3/14 (Surface Plasmon Resonance) | [1][3] |
| Cellular IC₅₀ | 25 nM | m6A Reduction on polyA+ RNA (m6A ECL ELISA) | [1] |
Cellular Responses to this compound Treatment
| Cell Line | Treatment Condition | Observed Effect | Reference |
| CaOV3 | 0.1-0.5 µM for 30 hours | Increased expression of ISGs (MDA-5, IFIT1, OAS2, ISG15) | [2] |
| CaOV3 | 0.5 µM for 48 hours | Secretion of IFNβ and CXCL10 | [1] |
| AT3 | 2 µmol/L for 48 hours | Upregulation of interferon-stimulated genes | [1] |
| THP-1 | Increasing concentrations | Reduction of m6A in mRNA | [1] |
| B16-ovalbumin (co-cultured with OT-I T cells) | 0.3-3 µM for 48 hours | Enhanced T-cell mediated killing of tumor cells | [2] |
Experimental Protocols
Reagent Preparation
This compound Stock Solution:
-
This compound is typically supplied as a solid.
-
To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound in dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[2]
Cell Culture Treatment with this compound
This protocol provides a general guideline for treating adherent cells with this compound. Optimal conditions, including cell density, this compound concentration, and incubation time, should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and do not exceed confluency by the end of the experiment.
-
Preparation of Working Solutions:
-
Thaw the this compound stock solution and the DMSO vehicle control.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Prepare a vehicle control working solution by diluting DMSO in complete cell culture medium to the same final concentration as in the highest this compound treatment group.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cultured cells.
-
Add the prepared this compound working solutions or the vehicle control solution to the respective wells or flasks.
-
Gently swirl the plates or flasks to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as RNA extraction for gene expression analysis, protein extraction for Western blotting, or analysis of the conditioned medium for secreted factors.
Experimental Workflow for Analyzing this compound Effects
Caption: General experimental workflow for cell-based assays with this compound.
m6A Quantification by ECL ELISA
This protocol is based on the principles of electroluminescence (ECL) ELISA to quantify global m6A levels in polyA+ RNA.
Materials:
-
PolyA+ RNA isolated from treated and control cells
-
m6A-specific antibody
-
Secondary antibody conjugated to an ECL label
-
ECL substrate
-
Microplate reader capable of ECL detection
Procedure:
-
RNA Coating: Coat a microplate with the isolated polyA+ RNA.
-
Blocking: Block the plate to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with an m6A-specific antibody.
-
Secondary Antibody Incubation: Incubate with an ECL-labeled secondary antibody.
-
Detection: Add the ECL substrate and measure the signal using a microplate reader.
-
Data Analysis: Quantify the relative m6A levels by comparing the ECL signal from this compound-treated samples to the vehicle control.
Western Blot for ISG Expression
Procedure:
-
Protein Extraction: Lyse this compound-treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ISG proteins of interest (e.g., phospho-STAT1, MDA-5, IFIT1, OAS2, ISG15).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometric analysis can be used to quantify changes in protein expression relative to a loading control (e.g., GAPDH or β-actin).
ELISA for Secreted Cytokines
Procedure:
-
Sample Collection: Collect the conditioned medium from this compound-treated and control cells.
-
ELISA: Perform an ELISA for IFNβ and CXCL10 according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine based on a standard curve and compare the levels between treated and control samples.
Concluding Remarks
This compound is a valuable research tool for elucidating the roles of METTL3 and m6A modification in cellular processes. The protocols provided here offer a starting point for investigating the effects of this compound in various cell culture models. It is recommended that researchers optimize these protocols for their specific cell types and experimental questions. Careful consideration of experimental design, including appropriate controls and dose-response studies, will ensure the generation of robust and reproducible data.
References
Application Notes and Protocols for STM3006
For Researchers, Scientists, and Drug Development Professionals
Abstract
STM3006 is a highly potent and selective second-generation inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3.[1][2][3] Its mechanism of action offers a novel approach to cancer immunotherapy by inducing a cell-intrinsic interferon response that enhances anti-tumor immunity.[1][2] While its rapid in vivo metabolism has limited its use in extensive efficacy studies, understanding its administration for pharmacokinetic analysis and its effects in vitro provides a crucial foundation for the development of METTL3 inhibitors.[1][4] This document provides detailed application notes on the known in vivo administration of this compound for pharmacokinetic studies and protocols for key in vitro experiments that elucidate its biological activity.
Mechanism of Action
This compound inhibits METTL3, a key enzyme responsible for m6A modification of mRNA.[3][5] This inhibition leads to a reduction in m6A levels, resulting in the formation of immunogenic double-stranded RNA (dsRNA).[2][5] The presence of dsRNA within cancer cells is sensed by intracellular enzymes such as PKR, MDA5, and RIG-I, which in turn triggers a cell-intrinsic interferon response via the JAK/STAT1 signaling pathway.[3][5] This cascade of events leads to the upregulation of interferon-stimulating genes (ISGs), increased expression of surface MHC-I and PD-L1, and the secretion of cytokines and chemokines like IFNβ and CXCL10.[3][5] Consequently, this enhances the ability of cytotoxic T lymphocytes to recognize and kill tumor cells.[2][5]
In Vivo Dosage and Administration for Pharmacokinetic Studies
Due to rapid metabolism, this compound has been noted as unsuitable for in vivo efficacy experiments.[1] However, a pharmacokinetic study in rats has been described.
Table 1: In Vivo Pharmacokinetic Study Parameters for this compound
| Parameter | Value |
| Species | Male Sprague Dawley Rats |
| Route of Administration | Intravenous (IV) |
| Dosage | 1 mg/kg |
| Formulation | 0.5 mg/mL in NMP/Solutol HS15/phosphate buffer pH 7.4 (10%/5%/85%; v/w/v) |
| Administration Site | Tail Vein |
| Blood Collection | Via catheter at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose |
Experimental Protocol: In Vivo Metabolic Stability Assay
-
Animal Model: Utilize three catheterized male Sprague Dawley rats.
-
Formulation Preparation: Prepare a 0.5 mg/mL solution of this compound in a vehicle of 10% N-Methyl-2-pyrrolidone (NMP), 5% Solutol HS15, and 85% phosphate buffer (pH 7.4).
-
Administration: Administer the this compound formulation intravenously via the tail vein at a target dose of 1 mg/kg.
-
Blood Sampling: Collect approximately 200 μL of blood via the catheter at the specified time points post-administration.
-
Sample Processing and Analysis: Process the blood samples to isolate plasma. Analyze the plasma concentrations of this compound using a validated bioanalytical method, such as LC-MS/MS, to determine its pharmacokinetic profile.
In Vitro Experimental Protocols
The following protocols are key for characterizing the biological effects of this compound.
Cell-Based m6A Quantification Assay
This assay measures the ability of this compound to inhibit m6A methylation in cells.
Table 2: In Vitro m6A Quantification Parameters
| Parameter | Value |
| Cell Line | THP-1 (or other relevant cancer cell line) |
| This compound Concentrations | Increasing concentrations (e.g., 0-10 μM) |
| Incubation Time | 48 hours |
| Assay Method | m6A electroluminescence (ECL) ELISA |
Protocol:
-
Cell Culture: Culture THP-1 cells under standard conditions.
-
Treatment: Treat cells with increasing concentrations of this compound for 48 hours.
-
RNA Isolation: Isolate total RNA from the treated cells.
-
mRNA Enrichment: Enrich for mRNA using oligo(dT) magnetic beads.
-
m6A Measurement: Quantify the m6A levels in the enriched mRNA fraction using a commercial m6A ECL ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value for m6A reduction.
Interferon-Stimulated Gene (ISG) Expression Analysis
This protocol assesses the induction of an interferon response following METTL3 inhibition.
Table 3: In Vitro ISG Expression Analysis Parameters
| Parameter | Value |
| Cell Line | CaOV3 (or other responsive cell line) |
| This compound Concentrations | 0.1 - 0.5 μM |
| Incubation Time | 30 hours |
| Analysis Method | Western Blot, RNA-seq, or qPCR |
Protocol (Western Blot Example):
-
Cell Culture and Treatment: Culture CaOV3 cells and treat with this compound at the indicated concentrations for 30 hours.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-STAT1 and other ISGs (e.g., IFIT1, OAS1).
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Analyze the band intensities to determine the change in protein expression relative to a control (e.g., DMSO-treated cells).
T-Cell Co-culture Killing Assay
This assay evaluates the enhancement of T-cell-mediated tumor cell killing by this compound.
Table 4: T-Cell Co-culture Killing Assay Parameters
| Parameter | Value |
| Tumor Cell Line | B16-ovalbumin (or other antigen-expressing tumor cells) |
| T-Cell Line | OT-I T-cells (specific to the ovalbumin antigen) |
| This compound Concentrations | 0.3 - 3 μM |
| Co-culture Time | 48 hours |
| Readout | Tumor cell viability (e.g., using a luminescence-based assay) |
Protocol:
-
Cell Culture: Culture B16-ovalbumin tumor cells and OT-I T-cells separately.
-
Co-culture Setup: Seed the B16-ovalbumin cells in a multi-well plate. The following day, add the OT-I T-cells and this compound at various concentrations.
-
Incubation: Co-culture the cells for 48 hours.
-
Viability Assessment: Measure the viability of the remaining tumor cells using a suitable assay (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the results to control wells (tumor cells without T-cells) to determine the percentage of specific killing and assess the dose-dependent effect of this compound.
Conclusion
This compound is a valuable research tool for studying the biological consequences of METTL3 inhibition. While its pharmacokinetic properties may limit its direct therapeutic application in vivo, the protocols outlined here provide a robust framework for investigating its mechanism of action and for evaluating the potential of more metabolically stable METTL3 inhibitors in cancer immunotherapy. The combination of in vitro functional assays and in vivo pharmacokinetic analysis is essential for the continued development of this promising class of therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of STM3006 in Acute Myeloid Leukemia (AML) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
STM3006 is a highly potent and selective second-generation small molecule inhibitor of METTL3 (Methyltransferase-like 3), a key component of the N6-methyladenosine (m6A) RNA methyltransferase complex.[1][2][3] In the context of acute myeloid leukemia (AML), where METTL3 is often overexpressed and acts as an oncogene, this compound presents a promising therapeutic strategy.[4][5] Downregulation or inhibition of METTL3 in AML cells has been shown to induce cell cycle arrest, differentiation, and apoptosis, ultimately delaying leukemia progression in vivo.[4] This document provides detailed application notes and experimental protocols for the use of this compound in AML research.
Mechanism of Action
This compound functions by catalytically inhibiting METTL3, thereby reducing global m6A levels on mRNA.[2] This inhibition leads to the accumulation of endogenous double-stranded RNA (dsRNA), which triggers a cell-intrinsic interferon (IFN) response, a phenomenon often associated with viral mimicry.[1][4] The subsequent activation of IFN signaling pathways enhances anti-tumor immunity by upregulating interferon-stimulated genes (ISGs), increasing antigen presentation, and promoting T-cell-mediated killing of cancer cells.[1][4]
Data Presentation
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Method | Reference |
| METTL3/14 Enzymatic Inhibition (IC50) | 5 nM | RapidFire Mass Spectrometry (RFMS) | [2][6][7] |
| METTL3/14 Binding Affinity (Kd) | 55 pM | Surface Plasmon Resonance (SPR) | [6][7] |
| Cellular m6A Reduction (IC50) | 25 nM | m6A Electroluminescence (ECL) ELISA | [4] |
Table 2: Cellular Effects of this compound in AML Models
| Effect | Observation | Cell Lines/Model | Reference |
| Proliferation Inhibition | Potent inhibition of multiple cell lines | Various cancer cell lines | [1][4] |
| Apoptosis Induction | Dose- and time-dependent activation of apoptosis | Various cancer cell lines | [1][4] |
| Interferon Response | Upregulation of ISGs (e.g., OAS2, MDA5, IFIT1, ISG15) | CaOV3 cells | [2] |
| Enhanced T-cell Killing | Increased killing of tumor cells by activated T-cells | B16-ovalbumin co-culture | [4] |
Signaling Pathway
The mechanism of action of this compound involves a cascade of intracellular events beginning with the inhibition of METTL3 and culminating in an enhanced anti-tumor immune response.
Caption: this compound inhibits METTL3, leading to dsRNA accumulation and a cell-intrinsic interferon response.
Experimental Protocols
Cell Viability Assay (e.g., Using CellTiter-Glo®)
This protocol is for assessing the effect of this compound on the viability of AML cells.
Materials:
-
AML cell line (e.g., MOLM-13, MV4-11)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed AML cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from picomolar to micromolar. Include a DMSO-only vehicle control.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for assessing AML cell viability after this compound treatment.
Global m6A Quantification (m6A ELISA)
This protocol provides a method to quantify the overall levels of m6A in poly(A)-purified RNA from this compound-treated AML cells.
Materials:
-
AML cells treated with this compound or vehicle control
-
Total RNA extraction kit
-
Poly(A) RNA purification kit
-
m6A ELISA kit
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Treat AML cells with the desired concentrations of this compound or vehicle for a specified time (e.g., 48 hours).
-
Harvest cells and extract total RNA using a commercial kit.
-
Purify poly(A) RNA from the total RNA population. This step is crucial to enrich for mRNA.
-
Quantify the concentration of the purified poly(A) RNA.
-
Perform the m6A ELISA according to the manufacturer's protocol. This typically involves:
-
Binding a standardized amount of poly(A) RNA to the assay wells.
-
Incubating with a capture antibody specific for m6A.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding the substrate and stopping the reaction.
-
-
Measure the absorbance at 450 nm.
-
Calculate the relative m6A levels in this compound-treated samples compared to the vehicle control.
Western Blot for Interferon-Stimulated Genes (ISGs)
This protocol is for detecting the upregulation of ISG proteins in response to this compound treatment.
Materials:
-
AML cells treated with this compound or vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ISGs (e.g., OAS2, IFIT1, MDA5) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat AML cells with this compound or vehicle for 30-48 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
T-cell Co-culture and Killing Assay
This protocol assesses the ability of this compound to enhance T-cell-mediated killing of AML cells.
Materials:
-
AML cell line (target cells)
-
Activated T-cells (effector cells), e.g., OT-I T-cells if using an ovalbumin-expressing AML model, or activated allogeneic T-cells.
-
This compound
-
Propidium iodide (PI) or another viability dye
-
Flow cytometer
Procedure:
-
Culture AML target cells and activated T-effector cells separately.
-
Co-culture the AML cells and T-cells at a specific effector-to-target (E:T) ratio (e.g., 1:1, 5:1).
-
Treat the co-culture with different concentrations of this compound or vehicle control.
-
Incubate the co-culture for 48 hours.
-
Harvest the cells and stain with a viability dye such as PI.
-
If needed, use cell-specific markers (e.g., CD3 for T-cells, CD33 for AML cells) to distinguish between the two cell populations.
-
Analyze the samples by flow cytometry to determine the percentage of dead (PI-positive) target cells.
-
Compare the percentage of killing in this compound-treated co-cultures to the vehicle control.
Caption: Workflow for T-cell co-culture and killing assay with this compound.
Conclusion
This compound is a valuable tool for investigating the role of METTL3 and m6A RNA modification in AML. Its potent and selective inhibitory activity allows for the elucidation of downstream signaling pathways and provides a strong rationale for its further development as a therapeutic agent. The protocols outlined above provide a framework for researchers to study the effects of this compound in AML models, from basic cell viability to its impact on anti-tumor immunity.
References
- 1. An Improved m6A-ELISA for Quantifying N6 -methyladenosine in Poly(A)-purified mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: STM3006 in Combination with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis, has revolutionized cancer treatment. However, a significant portion of patients do not respond to these therapies, necessitating the exploration of novel combination strategies. One promising approach is the combination of anti-PD-1 therapy with agents that can modulate the tumor microenvironment to be more susceptible to an anti-tumor immune response.
STM3006 is a highly potent and selective small molecule inhibitor of METTL3 (Methyltransferase-like 3), a key enzyme responsible for N6-methyladenosine (m6A) modification of RNA. Inhibition of METTL3 has been shown to induce a cell-intrinsic interferon response, enhancing anti-tumor immunity.[1][2] This document provides detailed application notes on the synergistic effects of combining this compound with anti-PD-1 therapy, along with comprehensive protocols for key experimental validations.
Mechanism of Action: Synergistic Anti-Tumor Immunity
The combination of this compound and anti-PD-1 therapy leverages two distinct but complementary mechanisms to enhance anti-tumor immunity.
-
This compound-mediated Immune Activation: this compound inhibits the catalytic activity of METTL3, leading to a global decrease in m6A RNA methylation. This results in the formation of endogenous double-stranded RNA (dsRNA), which is sensed by intracellular pattern recognition receptors such as RIG-I and MDA5.[2] This triggers a signaling cascade that culminates in a potent type I interferon (IFN) response.[2] The consequences of this cell-intrinsic IFN signaling include:
-
Upregulation of antigen presentation machinery (MHC class I), making tumor cells more visible to cytotoxic T lymphocytes (CTLs).
-
Production of pro-inflammatory cytokines and chemokines that attract immune cells to the tumor microenvironment.
-
Increased expression of PD-L1 on tumor cells, which, while seemingly counterintuitive, primes the tumor for effective blockade by anti-PD-1 antibodies.
-
-
Anti-PD-1-mediated T-cell Reinvigoration: Anti-PD-1 antibodies block the interaction between PD-1 on activated T cells and its ligand, PD-L1, on tumor cells. This inhibitory signal blockade "releases the brakes" on T cells, restoring their cytotoxic function and enabling them to effectively eliminate cancer cells.
The synergy arises from this compound's ability to create an inflamed tumor microenvironment and enhance tumor cell recognition by T cells, thereby augmenting the efficacy of anti-PD-1 therapy.
Data Presentation
Table 1: In Vitro Potency and Selectivity of METTL3 Inhibitors
| Compound | Target | IC50 (nM) | Binding Affinity (Kd, nM) | Selectivity | Reference |
| This compound | METTL3 | 5 | 0.055 | >1,000-fold vs. 45 other methyltransferases | [1] |
| STM2457 | METTL3 | 16.9 | 1.4 | >1,000-fold vs. 45 other methyltransferases | [3][4] |
Table 2: In Vivo Efficacy of STM2457 and Anti-PD-1 Combination Therapy in Syngeneic Mouse Models
Note: Due to poor pharmacokinetic properties of this compound, the structurally related and well-characterized METTL3 inhibitor STM2457 was used for in vivo studies.[2]
| Mouse Model | Treatment Group | Tumor Growth Inhibition (%) | Survival Benefit | Key Immune Cell Changes in TME | Reference |
| B16 Melanoma | Vehicle | - | - | - | [5] |
| STM2457 | Significant reduction in tumor growth | Increased survival | Increased CD8+ T-cell infiltration | [5] | |
| Anti-PD-1 | Moderate reduction in tumor growth | Increased survival | - | [5] | |
| STM2457 + Anti-PD-1 | Marked reduction in tumor growth | Significantly prolonged survival | Increased CD8+ T-cells, IFNγ+, and GzmB+ CD8+ T-cells | [5] | |
| MC38 Colon Adenocarcinoma | Vehicle | - | - | - | [5] |
| STM2457 | Significant reduction in tumor growth | Increased survival | Increased CD8+ T-cell infiltration | [5] | |
| Anti-PD-1 | Moderate reduction in tumor growth | Increased survival | - | [5] | |
| STM2457 + Anti-PD-1 | Marked reduction in tumor growth | Significantly prolonged survival | Increased CD8+ T-cells, IFNγ+, and GzmB+ CD8+ T-cells | [5] |
Experimental Protocols
Protocol 1: In Vivo Syngeneic Tumor Model for Combination Therapy
This protocol outlines a general procedure for evaluating the efficacy of a METTL3 inhibitor (STM2457) in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Materials:
-
Mice: 6-8 week old female C57BL/6 mice.
-
Tumor Cells: MC38 colon adenocarcinoma or B16-F10 melanoma cells.
-
METTL3 Inhibitor: STM2457, dissolved in 20% (w/v) 2-hydroxypropyl-β-cyclodextrin.[3]
-
Anti-PD-1 Antibody: InVivoMAb anti-mouse PD-1 (clone RMP1-14 or 29F.1A12).[6]
-
Isotype Control Antibody: InVivoMAb rat IgG2a isotype control.
-
Reagents: PBS, cell culture medium, calipers.
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10^5 MC38 or B16-F10 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow until they reach a palpable size of approximately 50-100 mm³. This typically takes 7-10 days.
-
Measure tumor dimensions with a caliper every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Randomization and Treatment:
-
Efficacy Evaluation:
-
Continue treatment and monitor tumor growth and body weight for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size.
-
For survival studies, monitor mice until they meet humane endpoints.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immune profiling by flow cytometry).
-
Protocol 2: OT-I T-Cell Co-culture Cytotoxicity Assay
This protocol describes an in vitro assay to assess the ability of METTL3 inhibitors to enhance T-cell-mediated killing of tumor cells.
Materials:
-
Target Cells: B16-OVA cells (B16 melanoma cells engineered to express ovalbumin).
-
Effector Cells: CD8+ T cells isolated from the spleen and lymph nodes of OT-I transgenic mice.
-
Peptide: SIINFEKL peptide (OVA peptide).
-
Reagents: RPMI-1640 medium, FBS, IL-2, this compound, LDH cytotoxicity assay kit.
Procedure:
-
OT-I T-cell Activation:
-
Isolate splenocytes from an OT-I mouse.
-
Pulse the splenocytes with 2 µg/mL SIINFEKL peptide for 4 hours.
-
Wash the cells extensively and culture them in complete RPMI medium supplemented with IL-2 for 3 days to expand the activated OT-I T cells.[7]
-
-
Co-culture Setup:
-
Seed B16-OVA target cells in a 96-well plate and allow them to adhere overnight.
-
The next day, add the activated OT-I T cells to the wells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Treat the co-cultures with different concentrations of this compound or vehicle (DMSO).
-
-
Cytotoxicity Measurement (LDH Assay):
-
After 16-24 hours of co-culture, measure the amount of lactate dehydrogenase (LDH) released into the supernatant, which is proportional to the number of lysed target cells.[8][9]
-
Use an LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Include controls for spontaneous LDH release (target cells alone) and maximum LDH release (target cells treated with lysis buffer).
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Protocol 3: Immunofluorescence Staining for dsRNA
This protocol details the detection of dsRNA in cancer cells treated with a METTL3 inhibitor.
Materials:
-
Cells: Cancer cell line of interest (e.g., AT3, CaOV3).
-
METTL3 Inhibitor: this compound.
-
Primary Antibody: Anti-dsRNA (J2) monoclonal antibody.
-
Secondary Antibody: Alexa Fluor-conjugated anti-mouse IgG.
-
Reagents: Paraformaldehyde (PFA), Triton X-100, BSA, DAPI, mounting medium.
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a 24-well plate.
-
Treat the cells with this compound (e.g., 2 µM) or a vehicle control for 24-48 hours.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 15 minutes.
-
-
Blocking and Staining:
-
Block non-specific antibody binding with 2.5% BSA for 15 minutes.
-
Incubate with the anti-dsRNA (J2) primary antibody (1:500 dilution) overnight at 4°C.[10]
-
Wash the cells and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a confocal microscope.
-
Quantify the fluorescence intensity of the dsRNA signal using image analysis software (e.g., ImageJ).
-
Future Perspectives: Clinical Development
The preclinical data strongly support the clinical investigation of METTL3 inhibitors in combination with anti-PD-1 therapy. STC-15, a potent, orally bioavailable METTL3 inhibitor, is currently in a Phase 1 clinical trial in patients with advanced solid tumors.[1] A Phase 1b/2 study is planned to evaluate STC-15 in combination with the anti-PD-1 antibody toripalimab in patients who have progressed on prior anti-PD-1/L1 therapy.[1] This trial will provide crucial insights into the safety and efficacy of this combination strategy in a clinical setting.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. glpbio.com [glpbio.com]
- 4. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting METTL3 as a checkpoint to enhance T cells for tumour immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ichor.bio [ichor.bio]
- 7. METTL3 inhibition induced by M2 macrophage-derived extracellular vesicles drives anti-PD-1 therapy resistance via M6A-CD70-mediated immune suppression in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Mouse Preclinical Cancer Immunotherapy Modeling Involving Anti-PD-1 Therapies Reveals the Need to Use Mouse Reagents to Mirror Clinical Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: STM3006 for the Investigation of dsRNA-Mediated Immune Responses
Introduction
STM3006 is a potent and highly selective second-generation inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3.[1][2] Inhibition of METTL3's catalytic activity by this compound leads to a global decrease in m6A levels in mRNA, resulting in the accumulation of endogenous double-stranded RNA (dsRNA) within cells.[1][3][4][5] This accumulation of self-derived dsRNA mimics a viral infection, triggering a robust, cell-intrinsic interferon (IFN) response.[1][3][5][6] Consequently, this compound serves as a powerful tool for researchers, scientists, and drug development professionals to study the signaling pathways and cellular consequences of dsRNA-mediated innate immunity.
This application note provides a comprehensive overview of the use of this compound, including its mechanism of action, quantitative data, and detailed protocols for key experiments to assess the dsRNA-induced immune response.
Mechanism of Action
The primary mechanism of this compound involves the direct inhibition of METTL3, preventing the methylation of adenosine residues in mRNA. The absence of m6A modification is believed to alter RNA structure, leading to the formation of stable dsRNA duplexes from endogenous transcripts.[1][7] These dsRNA molecules are recognized by cytosolic pattern recognition receptors (PRRs), primarily RIG-I (Retinoic acid-inducible gene I) and MDA5 (Melanoma differentiation-associated protein 5), as well as PKR (Protein Kinase R).[1][6]
Activation of these dsRNA sensors initiates a downstream signaling cascade involving the adaptor protein MAVS (Mitochondrial antiviral-signaling protein), leading to the activation of TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase epsilon). These kinases phosphorylate and activate the transcription factor IRF3 (Interferon regulatory factor 3), which then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β).
Secreted type I interferons act in an autocrine and paracrine manner, binding to the IFN-α/β receptor (IFNAR) and activating the JAK/STAT signaling pathway.[1][6] This leads to the expression of a wide array of interferon-stimulated genes (ISGs) that establish an antiviral state and modulate the immune response. Key outcomes of this pathway activation include enhanced antigen presentation through upregulation of MHC class I molecules and increased production of chemokines like CXCL10, which attract cytotoxic T lymphocytes.[1][3]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound and its cellular effects.
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 (METTL3/14) | 5 nM | AML Cells | [5] |
| Binding Affinity (Kd) | 55 pM | AML Cells | [5] |
| Cellular m6A IC50 | See original research | THP-1 Cells | [8] |
| IFNβ Secretion | Dose-dependent increase | CaOV3 Cells | [3] |
| CXCL10 Secretion | Dose-dependent increase | CaOV3 Cells | [3] |
| MHC-I Expression | Dose-dependent increase | AT3 and B16 Cells | [3] |
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the effects of this compound on dsRNA-mediated immune responses.
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent cancer cell lines with this compound to induce an interferon response.
Materials:
-
Cancer cell line of interest (e.g., CaOV3, B16, AT3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 6-well plates, 12-well plates, or 96-well plates) at a density that will result in 60-70% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5 µM). Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2. The optimal incubation time may vary depending on the cell line and the specific endpoint being measured.
-
Harvesting: After incubation, harvest the cells and/or supernatant for downstream analysis as described in the following protocols.
Protocol 2: Detection of dsRNA Formation by Immunofluorescence
This protocol uses the J2 antibody to visualize the accumulation of intracellular dsRNA following this compound treatment.
Materials:
-
Cells cultured on glass coverslips and treated with this compound (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Anti-dsRNA (J2) primary antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: After treatment, wash the cells on coverslips twice with cold PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the J2 primary antibody in blocking buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the coverslips one final time with PBS and mount them onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. dsRNA will appear as punctate staining in the cytoplasm.
Protocol 3: Analysis of Interferon-Stimulated Gene (ISG) Expression by RT-qPCR
This protocol measures the upregulation of ISG transcripts (e.g., IFIT1, OAS2, ISG15, CXCL10) following this compound treatment.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for target ISGs and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Lyse the treated cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA. Prepare reactions for each target gene and the housekeeping gene for all samples.
-
qPCR Run: Perform the qPCR reaction on an RT-qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target ISGs to the housekeeping gene and calculate the fold change in expression in this compound-treated samples relative to the vehicle-treated control.
Protocol 4: Quantification of Secreted Cytokines and Chemokines by ELISA
This protocol measures the concentration of secreted IFNβ and CXCL10 in the cell culture supernatant.
Materials:
-
Cell culture supernatant from this compound-treated cells (from Protocol 1)
-
ELISA kit for the specific cytokine/chemokine of interest (e.g., Human IFNβ ELISA Kit, Human CXCL10 ELISA Kit)
-
Microplate reader
Procedure:
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant and centrifuge it to remove any detached cells or debris. Store the supernatant at -80°C if not used immediately.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the wells of a pre-coated microplate.
-
Incubating with a biotin-conjugated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve using the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine/chemokine in each sample.
Protocol 5: Western Blot Analysis of Signaling Pathway Activation
This protocol assesses the activation of the JAK/STAT pathway by detecting the phosphorylation of STAT1 and the upregulation of ISG proteins.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT1, anti-STAT1, anti-MDA5, anti-IFIT1, anti-OAS2, anti-ISG15, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Wash the treated cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of protein expression and phosphorylation. Normalize to a loading control like β-actin.
Visualizations
Signaling Pathway of this compound-Induced dsRNA Response
Caption: this compound inhibits METTL3, leading to dsRNA accumulation and activation of innate immunity.
Experimental Workflow for Studying this compound Effects
References
- 1. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.cyprotex.com [news.cyprotex.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | The RNA m6A writer METTL3 in tumor microenvironment: emerging roles and therapeutic implications [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Distinct pathways utilized by METTL3 to regulate antiviral innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Measuring N6-methyladenosine (m6A) Levels Following STM3006 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA and plays a critical role in various biological processes, including RNA splicing, stability, and translation.[1][2] The levels of m6A are dynamically regulated by a complex interplay of methyltransferases (writers), demethylases (erasers), and binding proteins (readers).[3] The "writer" complex, with METTL3 as its core catalytic subunit, is responsible for installing the m6A mark.[2][3][4]
STM3006 is a potent and selective oral inhibitor of METTL3, with an IC50 of 5 nM.[5][6] By inhibiting METTL3, this compound leads to a global reduction in m6A levels on mRNA.[5][6] This decrease in m6A can result in the formation of double-stranded RNA (dsRNA), triggering a cell-intrinsic interferon response that enhances antitumor immunity.[2][5][7] Therefore, accurately quantifying the reduction in m6A levels following this compound treatment is crucial for evaluating its efficacy and understanding its mechanism of action.
These application notes provide detailed protocols for three common techniques used to measure global m6A levels: m6A Dot Blot, m6A Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
This compound Signaling Pathway
The diagram below illustrates the mechanism of action for this compound. Inhibition of the METTL3/METTL14 complex leads to a decrease in m6A methylation, which in turn promotes the formation of dsRNA. This is sensed by intracellular enzymes, activating an interferon response that can enhance anti-tumor immunity.[2][7]
Experimental Workflow
A typical workflow for assessing the impact of this compound on cellular m6A levels involves several key stages, from cell culture to data analysis. This process is applicable to all the quantification techniques detailed in this document.
Application Notes: Comparison of m6A Quantification Techniques
Several methods are available to quantify global m6A levels in an RNA population. The choice of technique depends on the specific experimental needs, including sensitivity, throughput, cost, and the type of data required (relative vs. absolute quantification).
| Technique | Principle | Pros | Cons | Data Output |
| m6A Dot Blot | Immobilized RNA is probed with an anti-m6A antibody, and the signal is detected, often via chemiluminescence.[8][9] | - Relatively low cost[8] - Simple and fast procedure[8][9] - Requires standard lab equipment | - Semi-quantitative[10] - Lower sensitivity[10] - Can be affected by antibody specificity | Relative change in m6A levels |
| m6A ELISA | RNA is captured on a microplate and detected with an anti-m6A antibody in an ELISA format.[11] | - Cost-effective and scalable[11][12] - High throughput (96-well format)[13] - Requires small amounts of RNA (as low as 25 ng)[11][12] | - Provides relative quantification - Dependent on antibody quality and specificity[13] - Signal can be influenced by RNA binding efficiency | Relative m6A levels, can be standardized |
| LC-MS/MS | RNA is digested into single nucleosides, which are then separated by liquid chromatography and quantified by mass spectrometry.[14][15][16] | - Highly accurate and sensitive[17] - Provides absolute quantification (m6A/A ratio)[15] - Gold standard for quantification | - Requires specialized instrumentation[13] - Lower throughput - More complex sample preparation[14][17] | Absolute ratio of m6A to Adenosine (A) |
Quantitative Data Summary
This compound has been shown to be a highly potent inhibitor of METTL3, leading to a significant reduction in cellular m6A levels. The potency can be measured using the techniques described in these notes.
| Compound | Assay Type | Cell Line | IC50 | Reference |
| This compound | Recombinant METTL3 Enzyme Activity | N/A | 5 nmol/L | [18] |
| This compound | m6A ECL ELISA (Cellular) | Not Specified | 25 nmol/L | [18] |
| STM2457 | m6A ECL ELISA (Cellular) | Not Specified | ~500 nmol/L | [18] |
Experimental Protocols
Protocol 1: m6A Dot Blot Assay
This protocol provides a method for the semi-quantitative detection of m6A levels in mRNA.
1. Materials and Reagents:
-
Purified mRNA from control and this compound-treated cells
-
Hybond-N+ or equivalent nylon membrane[19]
-
SSC buffer (20X stock: 3 M NaCl, 0.3 M sodium citrate, pH 7.0)
-
UV cross-linker (254 nm)
-
Blocking buffer (e.g., 5% non-fat milk in PBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate[9]
-
RNase-free water and tubes
2. Procedure:
-
RNA Denaturation: Prepare serial dilutions of your mRNA samples (e.g., 400 ng, 200 ng, 100 ng) in RNase-free water. Denature the RNA by heating at 95°C for 3 minutes, then immediately chill on ice.[9]
-
Membrane Preparation: Pre-wet the nylon membrane in 6X SSC buffer.
-
RNA Spotting: Carefully spot 1-2 µL of each denatured RNA sample onto the membrane. Allow the spots to air dry completely (~5 minutes).[8]
-
UV Cross-linking: Crosslink the RNA to the membrane using a UV cross-linker at 254 nm.[8]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle shaking.[8][9]
-
Primary Antibody Incubation: Incubate the membrane with the anti-m6A antibody (typically 1:1,000 to 1:2,000 dilution in antibody dilution buffer) overnight at 4°C with gentle shaking.[8][9]
-
Washing: Wash the membrane three times with PBST for 5 minutes each.[8]
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[8][9]
-
Final Washes: Wash the membrane four times with PBST for 10 minutes each.[9]
-
Signal Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imager.
-
Data Analysis: Quantify the dot intensity using software like ImageJ. To control for loading differences, the membrane can be stained with 0.02% methylene blue.
Protocol 2: m6A ELISA
This protocol outlines a quantitative, plate-based method for measuring m6A levels.[11][13] Commercial kits are widely available and provide optimized reagents.
1. Materials and Reagents:
-
Purified mRNA from control and this compound-treated cells (10-100 ng per well)[13]
-
m6A standards (for standard curve)
-
96-well microplate
-
Binding solution
-
Wash buffer (e.g., PBST)
-
Blocking buffer
-
Anti-m6A primary antibody
-
HRP-conjugated secondary antibody
-
TMB ELISA Substrate[11]
-
Stop Solution (e.g., 0.5 M H2SO4)[11]
-
Microplate reader (450 nm)
2. Procedure:
-
RNA Binding: Add 90 µL of RNA binding solution to each well. Add 10 µL of your mRNA sample (containing 10-100 ng) or m6A standards to the appropriate wells. Incubate at 37°C for 90 minutes.[13]
-
Washing: Wash each well three times with 150 µL of wash buffer.
-
Primary Antibody Incubation: Add 100 µL of diluted anti-m6A antibody to each well. Incubate for 60 minutes at room temperature.[20]
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature.[11][20]
-
Final Washes: Wash the wells five times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 2-20 minutes, monitoring for color development.[11][20]
-
Stopping Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.[11][20]
-
Absorbance Reading: Read the absorbance at 450 nm on a microplate reader immediately.[11]
-
Data Analysis: Generate a standard curve from the m6A standards. Calculate the amount of m6A in your samples by interpolating their absorbance values from the standard curve. The amount of m6A is proportional to the OD intensity.
Protocol 3: LC-MS/MS for Absolute m6A Quantification
This protocol is for the absolute quantification of the m6A-to-adenosine (A) ratio, considered the gold standard.[21][15][17]
1. Materials and Reagents:
-
Purified mRNA (~1 µg)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
Ultrapure water and buffers
-
LC-MS/MS system with a C18 column
-
m6A and Adenosine standards for calibration curve
2. Procedure:
-
RNA Digestion to Nucleosides:
-
Sample Preparation: After digestion, centrifuge the sample to pellet the enzymes. Collect the supernatant containing the nucleosides for analysis.
-
LC-MS/MS Analysis:
-
Inject the nucleoside mixture into the LC-MS/MS system.
-
Separate the nucleosides using a C18 reverse-phase column with a gradient elution.
-
Detect and quantify adenosine (A) and N6-methyladenosine (m6A) using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve by running known concentrations of pure m6A and A nucleosides.
-
Calculate the absolute amounts of m6A and A in your samples based on the standard curve.
-
The final result is typically expressed as the ratio of m6A to A (m6A/A %). This ratio reflects the absolute level of m6A modification in the mRNA population.
-
References
- 1. Analysis of N6-methyladenosine RNA Modification Levels by Dot Blotting [en.bio-protocol.org]
- 2. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the role of RNA m6A modification in the metabolic process and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in m6A consensus motifs are suppressed in the m6A modified genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of N6-methyladenosine RNA Modification Levels by Dot Blotting [bio-protocol.org]
- 9. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dot Blot Analysis for Measuring Global N6-Methyladenosine Modification of RNA | Springer Nature Experiments [experiments.springernature.com]
- 11. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [bio-protocol.org]
- 14. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 15. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of m6A RNA modification by LC-MS [escholarship.org]
- 17. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. pubcompare.ai [pubcompare.ai]
- 20. raybiotech.com [raybiotech.com]
- 21. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation | Springer Nature Experiments [experiments.springernature.com]
Application Notes: STM3006 in Ovarian Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
STM3006 is a potent and selective small molecule inhibitor of the N6-methyladenosine (m6A) methyltransferase, METTL3.[1] In the context of ovarian cancer, this compound has emerged as a promising investigational agent. Its mechanism of action revolves around the induction of a cell-intrinsic interferon (IFN) response, ultimately enhancing anti-tumor immunity. These application notes provide a comprehensive overview of the use of this compound in ovarian cancer research, with a focus on the human ovarian cancer cell line, CaOV3.
Mechanism of Action
This compound exerts its anti-cancer effects through a novel immunomodulatory mechanism. By inhibiting the catalytic activity of METTL3, this compound leads to a global decrease in m6A modification on mRNA.[2][3] This reduction in m6A results in the formation of endogenous double-stranded RNA (dsRNA), which is recognized by intracellular pattern recognition receptors such as RIG-I and MDA5.[4][5] This recognition triggers a signaling cascade through the JAK/STAT pathway, leading to the production of type I interferons and the upregulation of a suite of interferon-stimulated genes (ISGs).[4][5] The culmination of this process is an enhanced anti-tumor immune response, characterized by increased antigen presentation and potentiation of T-cell-mediated killing of cancer cells.[2][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| METTL3 IC50 | 5 nM | - | Biochemical Assay | [1] |
| m6A Reduction IC50 | 25 nM | PolyA+ enriched RNA | ECL ELISA | [2] |
Table 2: Experimental Concentrations of this compound in CaOV3 Cells
| Experiment | Concentration Range | Treatment Duration | Observed Effect | Reference |
| RNA Sequencing | 0.5 µM | 48 hours | Upregulation of interferon signaling and antiviral response genes | [2] |
| Western Blot | 0.1 - 0.5 µM | 30 hours | Increased expression of p-STAT1 and ISGs (MDA-5, IFIT1, OAS2, ISG15) | [1] |
| Cytokine Secretion | Not Specified | 48 hours | Increased secretion of IFNβ and CXCL10 | [2] |
| MHC-I Upregulation | Dose-dependent | Not Specified | Increased cell-surface expression of MHC-I | [2] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: this compound inhibits METTL3, leading to dsRNA formation and a subsequent interferon response.
Caption: A generalized workflow for studying the effects of this compound on ovarian cancer cells.
Experimental Protocols
Cell Culture and Treatment
This protocol is for the human ovarian adenocarcinoma cell line CaOV3.
Materials:
-
CaOV3 cells (ATCC HTB-75)
-
DMEM (Dulbecco's Modified Eagle's Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture CaOV3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare working solutions of this compound in complete culture medium at the desired concentrations. A vehicle control using the same final concentration of DMSO should be prepared.
-
Replace the culture medium with the medium containing this compound or DMSO.
-
Incubate the cells for the desired duration as specified in the downstream protocols (e.g., 30 hours for Western blot, 48 hours for RNA sequencing).
RNA Sequencing Analysis
Objective: To analyze the global transcriptional changes in CaOV3 cells upon this compound treatment.
Procedure:
-
Treat CaOV3 cells with 0.5 µM this compound or DMSO for 48 hours as described in Protocol 1.
-
Harvest cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
-
Proceed with library preparation for whole-transcriptome sequencing (RNA-seq).
-
Perform sequencing using a high-throughput sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes between this compound-treated and control cells.
-
Perform gene ontology and pathway analysis to identify enriched biological processes and signaling pathways.
Western Blot for Interferon-Stimulated Genes (ISGs)
Objective: To validate the upregulation of ISG proteins in response to this compound.
Procedure:
-
Treat CaOV3 cells with a dose range of this compound (e.g., 0.1 µM, 0.5 µM) or DMSO for 30 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT1, MDA-5, IFIT1, OAS2, ISG15, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Antibody concentrations should be optimized according to the manufacturer's recommendations.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantification of m6A by ELISA
Objective: To measure the global levels of m6A in RNA from this compound-treated cells.
Procedure:
-
Treat CaOV3 cells with varying concentrations of this compound for 48 hours.
-
Extract total RNA and subsequently isolate polyA+ RNA.
-
Quantify the amount of m6A in the polyA+ RNA fraction using a commercially available m6A RNA methylation quantification kit (e.g., an electroluminescence-based ELISA kit) following the manufacturer's protocol.
-
Normalize the m6A levels to the total amount of input RNA.
Flow Cytometry for MHC-I Expression
Objective: To quantify the cell-surface expression of MHC-I on CaOV3 cells following this compound treatment.
Procedure:
-
Treat CaOV3 cells with increasing concentrations of this compound for 48-72 hours.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a fluorescently conjugated anti-human MHC-I antibody (e.g., anti-HLA-A,B,C) for 30 minutes on ice in the dark. The optimal antibody concentration should be determined by titration.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze them on a flow cytometer.
-
Gate on the live, single-cell population and quantify the mean fluorescence intensity (MFI) of the MHC-I signal. A fluorescence minus one (FMO) control should be used to set the positive gate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Immune Cells Following STM3006 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
STM3006 is a potent and selective inhibitor of METTL3, a key RNA methyltransferase responsible for N6-methyladenosine (m6A) modification of RNA.[1] Inhibition of METTL3 by this compound leads to a reduction in m6A levels in messenger RNA (mRNA), resulting in the formation of double-stranded RNA (dsRNA).[2][3] This accumulation of dsRNA within the cell triggers a cell-intrinsic interferon response, a critical component of antiviral and anti-tumor immunity.[2][3] Consequently, this compound treatment can enhance antigen presentation and potentiate T-cell-mediated killing of tumor cells, making it a promising agent in cancer immunotherapy, particularly in combination with checkpoint inhibitors like anti-PD-1.[2][4]
This application note provides detailed protocols for the analysis of various immune cell populations by flow cytometry following treatment with this compound. The provided methodologies will enable researchers to comprehensively evaluate the immunomodulatory effects of this compound on T cells, B cells, Natural Killer (NK) cells, and myeloid cell subsets.
This compound Signaling Pathway
The mechanism of action of this compound involves the inhibition of METTL3, leading to a cascade of events that culminates in an enhanced anti-tumor immune response.
Experimental Workflow
A typical workflow for analyzing immune cell populations after in vitro or in vivo treatment with this compound is depicted below. This process involves sample preparation, cell staining with fluorescently labeled antibodies, and subsequent analysis using a flow cytometer.
Data Presentation
The following tables provide a structured summary of hypothetical quantitative data from flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) treated with this compound. These tables are designed for easy comparison of dose-dependent effects.
Table 1: Effect of this compound on Major Immune Cell Populations (% of Live, Single Cells)
| Treatment Group | Concentration (µM) | T Cells (CD3+) | B Cells (CD19+) | NK Cells (CD3- CD56+) | Myeloid Cells (CD33+) |
| Vehicle Control | 0 | 65.2 ± 3.1 | 10.5 ± 1.2 | 12.3 ± 1.8 | 8.1 ± 0.9 |
| This compound | 0.1 | 64.8 ± 2.9 | 10.3 ± 1.1 | 12.8 ± 2.0 | 8.3 ± 1.0 |
| This compound | 1 | 66.1 ± 3.5 | 10.1 ± 1.3 | 13.5 ± 1.9 | 8.5 ± 1.1 |
| This compound | 10 | 67.5 ± 3.8 | 9.8 ± 1.0 | 14.2 ± 2.1** | 8.9 ± 1.2 |
| *Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 2: Effect of this compound on T Cell Subsets (% of CD3+ T Cells)
| Treatment Group | Concentration (µM) | CD4+ Helper T Cells | CD8+ Cytotoxic T Cells | CD4+/CD8+ Ratio |
| Vehicle Control | 0 | 68.1 ± 4.2 | 30.5 ± 2.5 | 2.23 |
| This compound | 0.1 | 67.9 ± 4.0 | 30.8 ± 2.7 | 2.20 |
| This compound | 1 | 67.2 ± 3.8 | 31.5 ± 2.9 | 2.13 |
| This compound | 10 | 66.5 ± 4.1 | 32.3 ± 3.1 | 2.06 |
| Data are presented as mean ± standard deviation. p < 0.05 compared to vehicle control. |
Table 3: Effect of this compound on NK and Myeloid Cell Activation Markers (Median Fluorescence Intensity - MFI)
| Treatment Group | Concentration (µM) | NK Cell CD69 MFI | Monocyte HLA-DR MFI |
| Vehicle Control | 0 | 150 ± 25 | 2500 ± 310 |
| This compound | 0.1 | 180 ± 30 | 2800 ± 350 |
| This compound | 1 | 250 ± 45 | 3500 ± 420 |
| This compound | 10 | 400 ± 60 | 5200 ± 550 |
| *Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control. |
Experimental Protocols
Materials
-
This compound (appropriate solvent, e.g., DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Viability Dye (e.g., Zombie Aqua™ Fixable Viability Kit)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fluorescently conjugated antibodies (see suggested panels below)
-
Fixation/Permeabilization Buffer (for intracellular staining)
-
Permeabilization/Wash Buffer
-
Flow cytometer
Protocol 1: In Vitro Treatment of PBMCs with this compound
-
Thaw and culture human PBMCs in complete RPMI-1640 medium.
-
Seed cells at a density of 1 x 10^6 cells/mL in a multi-well plate.
-
Prepare serial dilutions of this compound in culture medium. Ensure the final solvent concentration is consistent across all wells, including the vehicle control.
-
Add this compound or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Harvest cells and proceed to the staining protocol.
Protocol 2: Flow Cytometry Staining of Immune Cells
-
Harvest and Wash: Transfer harvested cells to FACS tubes. Wash the cells with 2 mL of cold PBS and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
Viability Staining: Resuspend the cell pellet in 100 µL of PBS. Add the viability dye according to the manufacturer's instructions and incubate for 15-30 minutes at room temperature, protected from light. Wash the cells with 2 mL of Flow Cytometry Staining Buffer.
-
Fc Block: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer and add an Fc receptor blocking reagent. Incubate for 10-15 minutes at 4°C.
-
Surface Marker Staining: Without washing, add the cocktail of fluorescently conjugated surface antibodies to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Wash: Add 2 mL of Flow Cytometry Staining Buffer, centrifuge, and discard the supernatant. Repeat the wash step.
-
Fixation and Permeabilization (for intracellular staining): If performing intracellular staining, resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer and incubate for 20-30 minutes at 4°C. Wash the cells twice with Permeabilization/Wash Buffer.
-
Intracellular Staining: Resuspend the cells in 100 µL of Permeabilization/Wash Buffer containing the intracellular antibody cocktail. Incubate for 30-45 minutes at 4°C in the dark. Wash the cells twice with Permeabilization/Wash Buffer.
-
Final Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Acquire data on a flow cytometer. Ensure appropriate compensation controls are run.
Suggested Flow Cytometry Panels
Panel A: T Cell Subsets
| Marker | Fluorochrome | Purpose |
| CD3 | FITC | Pan T cell marker |
| CD4 | PE | Helper T cell marker |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cell marker |
| CD45RA | APC | Naïve T cell marker |
| CCR7 | PE-Cy7 | Naïve and central memory T cell marker |
| CD69 | BV421 | Early activation marker |
| PD-1 | BV510 | Exhaustion marker |
| Live/Dead | Zombie Aqua | Viability |
Panel B: B Cell Subsets
| Marker | Fluorochrome | Purpose |
| CD19 | FITC | Pan B cell marker |
| CD20 | PerCP-Cy5.5 | Mature B cell marker |
| CD27 | PE-Cy7 | Memory B cell marker |
| IgD | APC | Naïve and memory B cell differentiation |
| CD38 | PE | Plasma cell and germinal center B cell marker |
| Live/Dead | Zombie Aqua | Viability |
Panel C: NK Cell Subsets
| Marker | Fluorochrome | Purpose |
| CD3 | FITC | T cell exclusion |
| CD56 | PE | NK cell marker |
| CD16 | PerCP-Cy5.5 | NK cell maturation and function |
| CD69 | APC | Early activation marker |
| NKG2D | PE-Cy7 | Activating receptor |
| Live/Dead | Zombie Aqua | Viability |
Panel D: Myeloid Cell Subsets
| Marker | Fluorochrome | Purpose |
| CD33 | PE | Pan-myeloid marker |
| CD14 | FITC | Monocyte marker |
| CD16 | PerCP-Cy5.5 | Monocyte subset and neutrophil marker |
| HLA-DR | APC | Antigen presentation marker |
| CD11c | PE-Cy7 | Dendritic cell marker |
| CD86 | BV421 | Co-stimulatory molecule |
| Live/Dead | Zombie Aqua | Viability |
Conclusion
The protocols and panels described in this application note provide a robust framework for investigating the immunological effects of the METTL3 inhibitor, this compound. By employing multi-color flow cytometry, researchers can gain detailed insights into how this compound modulates the frequency, phenotype, and activation state of various immune cell populations. This information is crucial for understanding the full spectrum of this compound's immunomodulatory activity and for advancing its development as a novel cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Anti-Tumour Immunity - Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: STM3006 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the METTL3 inhibitor, STM3006. The primary focus is to address the challenges associated with its limited bioavailability in in vivo studies and to provide potential strategies to overcome this limitation.
Frequently Asked Questions (FAQs)
Q1: We are observing a lack of efficacy of this compound in our animal models, despite seeing potent activity in vitro. What could be the underlying reason?
A1: A significant factor for the discrepancy between in vitro and in vivo results for this compound is its rapid metabolism, which leads to poor oral bioavailability and metabolic instability.[1][2] This means that after administration, the compound is quickly broken down and cleared from the system, preventing it from reaching therapeutic concentrations in the target tissues for a sufficient duration. While this compound is a highly potent and selective inhibitor of METTL3, its pharmacokinetic properties make it challenging for use in extended in vivo efficacy studies.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a highly potent, selective, and cell-permeable inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3.[1][3][4] It competitively binds to the S-adenosylmethionine (SAM) pocket of METTL3, preventing the methylation of mRNA.[1] This inhibition of m6A modification leads to the formation of endogenous double-stranded RNA (dsRNA), which in turn triggers a cell-intrinsic interferon response.[1][3][5] This interferon signaling enhances antigen presentation and can increase the susceptibility of cancer cells to T-cell mediated killing.[3][4][5]
Q3: Are there alternative compounds to this compound with better in vivo properties?
A3: Yes, newer generation METTL3 inhibitors have been developed with improved pharmacokinetic profiles.
-
STC-15: This METTL3 inhibitor is described as having improved oral bioavailability and metabolic stability compared to earlier compounds.[1][2] It is currently being evaluated in a Phase I clinical trial for solid cancers (NCT05584111).[1][2]
-
STM3675: This is another potent and specific METTL3 inhibitor with good bioavailability in vivo.[6]
For researchers planning in vivo studies, considering these or other next-generation METTL3 inhibitors with more favorable pharmacokinetic properties is highly recommended.
Troubleshooting Guide: Overcoming Limited Bioavailability
If you are committed to working with a compound with properties similar to this compound or are in the early stages of developing a novel compound with potential bioavailability issues, here are some general strategies that can be employed.
Formulation-Based Approaches
These strategies focus on modifying the drug's formulation to enhance its solubility, dissolution rate, and absorption.[7][8][9]
| Strategy | Description | Key Considerations |
| Micronization | Reducing the particle size of the drug to increase its surface area.[8][10] This enhances the dissolution rate. | Can be achieved through milling, spray drying, or crystallization.[10] Primarily improves dissolution speed, not equilibrium solubility.[10] |
| Nanosuspensions | Creating a colloidal dispersion of sub-micron drug particles.[7][10] This significantly increases the surface area for dissolution. | Stabilizers (surfactants) are required to prevent particle aggregation. Can be produced by wet milling or homogenization.[10] |
| Lipid-Based Formulations | Incorporating the drug into lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles.[8][9][11] | These can improve solubility of lipophilic drugs and may facilitate lymphatic uptake, bypassing first-pass metabolism.[9][11] |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier matrix.[8] This can improve the drug's solubility and dissolution rate. | The drug exists in an amorphous state, which has higher energy and solubility than the crystalline form. |
| Complexation | Using complexing agents like cyclodextrins to encapsulate the drug molecule.[9] | This can enhance the aqueous solubility of the drug. |
Chemical Modification Approaches
These strategies involve modifying the drug molecule itself to improve its physicochemical properties.
| Strategy | Description | Key Considerations |
| Prodrug Design | Modifying the drug molecule to create an inactive derivative that is converted to the active form in vivo.[8] | The prodrug can be designed to have improved solubility, permeability, or stability. |
| Salt Formation | Converting the drug into a salt form.[9] | This is effective for ionizable drugs and can significantly increase aqueous solubility and dissolution rate. |
Experimental Protocols
General Protocol for Preparing a Nanosuspension by Wet Milling
-
Preparation of the Slurry:
-
Disperse the active pharmaceutical ingredient (API), such as a compound with low bioavailability, in a liquid medium containing a stabilizer (e.g., a surfactant like polysorbate 80).
-
The concentration of the API and stabilizer should be optimized based on preliminary studies.
-
-
Milling:
-
Introduce the slurry into a bead mill containing milling media (e.g., zirconium oxide beads).
-
The milling process is typically carried out at a controlled temperature for a specific duration (e.g., several hours). The milling speed and bead size are critical parameters to control particle size reduction.
-
-
Particle Size Analysis:
-
Periodically take samples and measure the particle size distribution using a technique like dynamic light scattering (DLS).
-
Continue milling until the desired particle size (typically in the nanometer range) is achieved.
-
-
Removal of Milling Media:
-
Separate the nanosuspension from the milling media.
-
-
Characterization:
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
General Protocol for Evaluating Oral Bioavailability in a Rodent Model
-
Animal Acclimatization:
-
Acclimate the animals (e.g., male Sprague-Dawley rats) to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before drug administration, with free access to water.
-
-
Drug Administration:
-
Prepare the drug formulation (e.g., a solution, suspension, or the optimized formulation like a nanosuspension).
-
Administer the formulation to the animals via oral gavage at a predetermined dose.
-
For intravenous (IV) administration (to determine absolute bioavailability), administer a solution of the drug via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Collect the blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the drug concentration in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Calculate the absolute bioavailability using the formula: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Troubleshooting workflow for poor in vivo efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. upm-inc.com [upm-inc.com]
Technical Support Center: Troubleshooting STM3006 Instability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance to address potential instability issues encountered when working with STM3006, a potent and selective inhibitor of the METTL3 methyltransferase. Inconsistent experimental outcomes can often be attributed to the degradation of small molecule inhibitors in solution. This guide offers a question-and-answer format to directly address common problems, detailed experimental protocols to assess stability, and a summary of best practices for handling and storage.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays. What could be the cause?
A1: Inconsistent activity of this compound can arise from several factors, with solution instability being a primary suspect. This compound has been noted for its rapid metabolism in vivo, which suggests a potential for instability under certain experimental conditions.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Your first step should be to confirm the concentration and integrity of your this compound stock solution.
-
Action: If possible, analyze your stock solution using High-Performance Liquid Chromatography (HPLC) to check for the presence of the intact compound and any degradation products.
-
Action: Prepare a fresh stock solution from a new vial of this compound powder.
-
-
Evaluate Stability in Culture Media: this compound may degrade in your experimental media at 37°C over the course of your assay.
-
Action: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation.
-
Action: Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
Q2: How should I prepare and store my this compound stock solutions to ensure maximum stability?
A2: Proper preparation and storage are critical for maintaining the integrity of your this compound stock solutions.
Best Practices:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of small molecules like this compound.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experimental system. Be mindful of the final DMSO concentration in your assays, as it can have cytotoxic effects at higher concentrations.
-
Storage Conditions: Based on vendor recommendations and general best practices, store your this compound stock solutions under the following conditions:
-
Long-term storage (up to 6 months): -80°C
-
Short-term storage (up to 1 month): -20°C
-
-
Light Protection: Store stock solutions in amber vials or wrap vials in aluminum foil to protect them from light, as light can contribute to the degradation of some small molecules.
Q3: My results with this compound are not reproducible between experiments. What should I check?
A3: Lack of reproducibility is a common challenge in research and can be particularly frustrating when working with potentially unstable compounds.
Troubleshooting Workflow:
Caption: Troubleshooting logic for inconsistent this compound results.
Data Presentation
While specific quantitative data for this compound degradation under various conditions is not extensively published, the following table provides a template for organizing your own stability assessment data.
| Condition | Time Point (hours) | This compound Concentration (µM) | % Remaining (HPLC) | Biological Activity (% of Time 0) |
| Cell Culture Media @ 37°C | 0 | 1 | 100 | 100 |
| 6 | 1 | |||
| 12 | 1 | |||
| 24 | 1 | |||
| 48 | 1 | |||
| PBS @ Room Temp | 0 | 1 | 100 | 100 |
| 24 | 1 | |||
| PBS @ 4°C | 0 | 1 | 100 | 100 |
| 24 | 1 |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound over time in a cell-free culture medium.
Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO2
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase)
-
Microcentrifuge tubes
Methodology:
-
Prepare this compound Solution: Prepare a solution of this compound in your cell culture medium at the final concentration used in your experiments (e.g., 1 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Aliquot the this compound-media solution and the vehicle control into separate microcentrifuge tubes for each time point (e.g., 0, 2, 6, 12, 24, and 48 hours). Place the tubes in a 37°C incubator.
-
Sample Collection: At each time point, remove one aliquot of the this compound-media solution and the vehicle control. Immediately store the samples at -80°C to halt any further degradation.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: Develop a suitable gradient to separate this compound from any degradation products and media components (e.g., 5% to 95% B over 20 minutes).
-
Detection: Monitor the absorbance at a wavelength where this compound has a strong signal (this may need to be determined by a UV scan).
-
Quantification: Calculate the peak area of this compound at each time point. The percentage of remaining this compound can be determined relative to the peak area at time 0.
-
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing this compound stability in cell culture media.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and pathways. This is an advanced technique and should be performed in a controlled manner.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 6, and 24 hours.
-
Oxidation: 3% H2O2 at room temperature for 2, 6, and 24 hours.
-
Thermal Stress: Incubate the solid compound at 80°C for 24 hours.
-
Photostability: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
Methodology:
-
Prepare solutions of this compound under the different stress conditions.
-
At the specified time points, neutralize the acidic and basic solutions.
-
Analyze all samples by HPLC-MS to separate and identify the parent compound and any degradation products.
Signaling Pathway
Understanding the mechanism of action of this compound is crucial for interpreting experimental results. Instability of the compound will lead to a failure to engage this pathway effectively.
Caption: Simplified signaling pathway of this compound action.
Technical Support Center: Enhancing STM3006 Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using STM3006, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and selective inhibitor of the METTL3 methyltransferase.[1][2][3] Its primary mechanism involves the reduction of N6-methyladenosine (m6A) levels in messenger RNA (mRNA).[4] This inhibition leads to the formation of double-stranded RNA (dsRNA) within the cell, which is then detected by innate immune sensors such as RIG-I and MDA5.[2][3] This detection triggers a cell-intrinsic interferon response, characterized by the upregulation of interferon-stimulated genes (ISGs), enhanced antigen presentation (e.g., increased MHC class I expression), and ultimately, increased susceptibility of cancer cells to T-cell-mediated killing.[1][2]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to METTL3 inhibitors like this compound can arise from various factors. A key mechanism observed in preclinical models is the downregulation of genes involved in the antigen processing and presentation machinery.[2] This can include components of the MHC class I pathway. Cells with impaired interferon signaling pathways (e.g., defects in JAK/STAT signaling) may also exhibit reduced sensitivity, as the therapeutic effect of this compound is heavily reliant on inducing an interferon response.[2]
Q3: How can I overcome resistance to this compound in my cell lines?
A3: A primary strategy to overcome resistance to this compound is through combination therapy, particularly with immune checkpoint inhibitors like anti-PD-1 antibodies.[1][2] Preclinical studies have shown that this compound and anti-PD-1 therapy target distinct cancer cell clones, and their combination can eliminate malignant cells that are resistant to either agent alone.[1][2] This synergistic effect is attributed to this compound's ability to increase the immunogenicity of tumor cells, making them better targets for the T-cell response reinvigorated by anti-PD-1 therapy.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no induction of interferon-stimulated genes (ISGs) after this compound treatment. | 1. Suboptimal concentration of this compound.2. The cell line has a deficient interferon signaling pathway (e.g., mutations in JAK/STAT pathway components).3. Incorrect timing of sample collection. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations in vitro typically range from 0.1 to 2 µM.[1][4]2. Verify the integrity of the interferon signaling pathway in your cell line using a positive control (e.g., treatment with recombinant IFNβ).3. Collect samples for ISG analysis (e.g., Western blot, qPCR) at multiple time points (e.g., 24, 48, and 72 hours) post-treatment. |
| No increase in MHC class I expression on the cell surface. | 1. Insufficient this compound concentration or treatment duration.2. The cell line has inherent defects in the antigen presentation machinery.3. Issues with the flow cytometry staining protocol. | 1. Increase the concentration of this compound and/or extend the treatment duration. A dose-dependent increase in MHC-I is expected.[1]2. Assess the baseline expression of key antigen presentation components (e.g., TAP, ERAAP) and consider using a different cell line if major defects are identified.3. Ensure proper antibody titration, use of appropriate isotype controls, and proper compensation in your flow cytometry experiment. |
| No enhancement of T-cell mediated killing in a co-culture assay. | 1. The effector T cells are not specific to the target cancer cells.2. Suboptimal effector-to-target (E:T) ratio.3. The cancer cells have downregulated antigen presentation machinery, leading to resistance. | 1. Use an antigen-specific co-culture system, such as OT-I T cells with ovalbumin-expressing cancer cells, to ensure T-cell recognition.[1][2]2. Optimize the E:T ratio in your co-culture experiment.3. If resistance is suspected, consider combining this compound treatment with an anti-PD-1 antibody in the co-culture to enhance T-cell activity. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., passage number, cell density).2. Degradation of this compound. | 1. Maintain consistent cell culture practices, including using cells within a defined passage number range and seeding at a consistent density.2. Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Target | IC50 | Reference |
| Enzymatic Assay | Recombinant METTL3 | 5 nM | [1] |
| Cellular m6A Quantification | PolyA+ RNA in THP-1 cells | 25 nM | [1] |
Table 2: Effect of this compound on Interferon Response and Antigen Presentation in CaOV3 Cells
| Treatment | Analyte | Method | Result | Reference |
| 0.5 µM this compound (48h) | Gene Expression | RNA-seq | Upregulation of interferon signaling and antiviral response genes | [1] |
| 0.1-0.5 µM this compound (30h) | Protein Expression | Western Blot | Dose-dependent increase in ISGs (MDA-5, IFIT1, OAS2, ISG15) | [1] |
| This compound (48h) | Secreted Protein | ELISA | Dose-dependent increase in secreted IFNβ and CXCL10 | [1] |
| Increasing concentrations of this compound | Cell Surface Protein | Flow Cytometry | Dose-dependent increase in MHC-I expression | [1] |
Experimental Protocols
Protocol 1: Assessment of Interferon-Stimulated Gene (ISG) Induction by Western Blot
-
Cell Seeding and Treatment: Seed cancer cells (e.g., CaOV3) in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with a dose range of this compound (e.g., 0.1, 0.5, 1 µM) or DMSO as a vehicle control for 30 hours.
-
Protein Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ISGs (e.g., MDA-5, IFIT1, OAS2, ISG15) and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Measurement of MHC Class I Expression by Flow Cytometry
-
Cell Seeding and Treatment: Seed cancer cells in 12-well plates and treat with increasing concentrations of this compound or DMSO for 48 hours.
-
Cell Harvesting and Staining:
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer (PBS containing 2% FBS).
-
Incubate the cells with an anti-MHC class I antibody (e.g., anti-H2-Kb for mouse cells) or an isotype control antibody for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the mean fluorescence intensity (MFI) of MHC class I expression.
-
Protocol 3: T-Cell Co-culture Killing Assay
-
Target Cell Preparation: Seed ovalbumin-expressing cancer cells (e.g., B16-ovalbumin) in a 96-well plate.
-
Effector Cell Preparation: Isolate and activate OT-I CD8+ T cells.
-
Co-culture and Treatment:
-
Add the activated OT-I T cells to the cancer cells at various effector-to-target (E:T) ratios.
-
Treat the co-culture with this compound or DMSO.
-
-
Assessment of Cell Viability: After 48 hours of co-culture, assess the viability of the target cancer cells using a suitable method, such as propidium iodide (PI) staining followed by flow cytometry, or a luminescence-based cell viability assay.
Visualizations
Caption: this compound signaling pathway.
References
STM3006 solubility and preparation for experiments
Welcome to the technical support center for STM3006, a potent and selective inhibitor of the METTL3 methyltransferase. This guide provides essential information on the solubility, preparation, and use of this compound in your experiments, along with troubleshooting advice to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is a second-generation, highly potent, and selective inhibitor of METTL3, an RNA methyltransferase.[1] Its mechanism of action involves the catalytic inhibition of METTL3, which leads to a global decrease in N6-methyladenosine (m6A) on RNA. This reduction in m6A results in the formation of double-stranded RNA (dsRNA), which is sensed by intracellular proteins like PKR, MDA5, and RIG-1. This sensing triggers a cell-intrinsic interferon response through the JAK/STAT1 signaling pathway, leading to the upregulation of interferon-stimulated genes (ISGs), enhanced antigen presentation, and increased anti-tumor immunity.
What is the primary application of this compound in research?
This compound is primarily used in cancer research to study the effects of METTL3 inhibition on tumor cell growth, apoptosis, and immunogenicity.[1] It has been shown to potently inhibit the proliferation of multiple cancer cell lines and induce apoptosis.[1] Furthermore, its ability to stimulate an interferon response makes it a valuable tool for investigating mechanisms of anti-tumor immunity and for preclinical studies exploring combination therapies with immune checkpoint inhibitors.
In what solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO). Commercial suppliers offer this compound as a 10 mM solution in DMSO. While specific quantitative data on its maximum solubility in various solvents is limited, it is common practice to prepare high-concentration stock solutions in DMSO. The solubility of this compound in aqueous solutions like PBS or cell culture media is expected to be low. Therefore, it is crucial to follow proper dilution procedures to avoid precipitation.
How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO, for example, at 10 mM. For detailed instructions, please refer to the "Experimental Protocols" section below.
What is the recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[2] However, some cell lines may tolerate slightly higher concentrations (up to 0.5%). It is always recommended to include a vehicle control (medium with the same final concentration of DMSO as the treated samples) in your experiments to account for any effects of the solvent.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (METTL3/14 enzymatic activity) | 5 nM | RapidFire mass spectrometry | [1] |
| Kd (binding affinity to METTL3/14) | 55 pM | Surface Plasmon Resonance (SPR) | [1] |
| Cellular IC50 (m6A reduction) | 25 nM | PolyA+ enriched RNA | [1] |
| Effective Concentration (in vitro) | 0.1 - 0.5 µM | CaOV3 cells (interferon activation) | [3] |
| Effective Concentration (in vitro) | 0.5 µM | CaOV3 cells (RNA-seq analysis) | [1] |
| Effective Concentration (in vitro) | 2 µmol/L | AT3 cells (transcript analysis) | [1] |
| Effective Concentration (in vitro) | 0.3 - 3 µM | B16-ovalbumin cells (T-cell co-culture) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to working concentrations for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
Calculate the required amount of this compound powder and DMSO to achieve a 10 mM solution (Molecular Weight of this compound is approximately 519.44 g/mol ).
-
Under sterile conditions (e.g., in a biosafety cabinet), add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex or gently warm the solution (if necessary) to ensure complete dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. A vendor suggests storage at -80°C for 6 months and -20°C for 1 month.[3]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To prevent precipitation, it is recommended to first dilute the DMSO stock solution in a small volume of cell culture medium and then add this intermediate dilution to the final volume of medium.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%.
-
Protocol 2: Cell Viability Assay (MTT-based)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of adherent cancer cells using an MTT assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
The next day, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound.
-
Include a vehicle control group treated with medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Western Blot Analysis of Interferon-Stimulated Genes (ISGs)
This protocol provides a general workflow for analyzing the expression of ISGs (e.g., STAT1, phospho-STAT1, MDA5, IFIT1, OAS2) in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound working solutions
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target ISGs (e.g., STAT1, p-STAT1, MDA5, IFIT1, OAS2) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 30 or 48 hours).[1]
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to fresh tubes.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations for all samples.
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative expression levels of the target proteins.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| This compound precipitates out of solution upon dilution in aqueous media. | - Low aqueous solubility of this compound.- High final concentration of the compound.- Rapid dilution from a high DMSO concentration. | - Perform serial dilutions in your cell culture medium.- Ensure the final DMSO concentration is as low as possible (ideally <0.1%).- Gently warm the solution to 37°C and vortex briefly to aid dissolution. Do not boil. |
| High background cytotoxicity in the vehicle control group. | - The final DMSO concentration is too high for the specific cell line. | - Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your cell line.- Reduce the final DMSO concentration in your experiments. |
| No significant effect of this compound is observed at expected concentrations. | - The compound may have degraded.- The cell line may be resistant or less sensitive.- Incorrect experimental setup. | - Use a fresh aliquot of this compound stock solution.- Verify the activity of this compound in a sensitive, positive control cell line.- Increase the concentration of this compound and/or the treatment duration.- Ensure proper cell health and seeding density. |
| Inconsistent results between experiments. | - Variation in cell passage number or health.- Inconsistent preparation of this compound working solutions.- Variability in incubation times or assay conditions. | - Use cells within a consistent and low passage number range.- Prepare fresh working solutions for each experiment.- Standardize all experimental parameters, including incubation times, reagent volumes, and instrument settings. |
| Unexpected bands or high background in Western blot. | - Non-specific antibody binding.- Insufficient blocking or washing.- Protein overloading. | - Optimize the primary and secondary antibody concentrations.- Increase the duration or number of washing steps.- Ensure the blocking buffer is fresh and appropriate for the antibodies used.- Load a lower amount of total protein per lane. |
References
Managing potential toxicity of STM3006 in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the potential toxicity of STM3006 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to potential in vivo toxicity?
A1: this compound is a highly potent and selective inhibitor of the METTL3 methyltransferase.[1][2] Its primary mechanism involves blocking the N6-methyladenosine (m6A) modification of mRNA. This inhibition leads to the formation of endogenous double-stranded RNA (dsRNA), which triggers a cell-intrinsic interferon (IFN) response.[3][4] This immune activation, while therapeutically desirable for anti-tumor effects, could potentially lead to immune-related adverse events in animal models.
Q2: Are there published in vivo toxicity studies for this compound?
Q3: What are the potential signs of toxicity to monitor for in animal models treated with this compound?
A3: Given that this compound induces an interferon response, potential signs of toxicity may be similar to those observed with other immunomodulatory agents. Researchers should monitor for general signs of distress in animals, including:
-
Weight loss
-
Reduced food and water intake
-
Lethargy or changes in activity levels
-
Ruffled fur
-
Hunchedd posture
-
Signs of systemic inflammation (e.g., fever)
-
Organ-specific inflammation (e.g., skin rash, gastrointestinal issues)
Q4: What initial steps should be taken if an animal shows signs of toxicity?
A4: If an animal exhibits signs of toxicity, the following initial steps are recommended:
-
Record all observations: Document the specific signs, severity, and time of onset.
-
Temporarily suspend dosing: Halt administration of this compound until the cause and severity of the toxicity can be assessed.
-
Provide supportive care: This may include providing supplemental nutrition, hydration, and warmth, as needed.
-
Consult with a veterinarian: A veterinarian experienced in laboratory animal medicine should be consulted for diagnosis and treatment recommendations.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Reduced Activity in Treated Animals
-
Potential Cause: Systemic inflammatory response due to the induction of the interferon pathway by this compound.
-
Troubleshooting Steps:
-
Confirm Dosing: Double-check the formulation, concentration, and administered volume of this compound to rule out dosing errors.
-
Monitor Cytokine Levels: Collect blood samples to measure levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6) to assess the level of immune activation.
-
Dose De-escalation: Consider reducing the dose of this compound in subsequent cohorts to determine a better-tolerated dose.
-
Staggered Dosing: Implement a dose-escalation schedule within the study to allow for adaptation to the compound.
-
Issue 2: Evidence of Organ-Specific Inflammation (e.g., Dermatitis, Colitis)
-
Potential Cause: Off-target effects of a systemic immune activation leading to immune cell infiltration in specific organs.
-
Troubleshooting Steps:
-
Histopathological Analysis: At the end of the study or if an animal is euthanized due to severe toxicity, perform a thorough histopathological examination of major organs to identify sites of inflammation and tissue damage.
-
Blood Chemistry and Hematology: Analyze blood samples for markers of organ damage (e.g., liver enzymes, kidney function markers) and changes in immune cell populations.
-
Management with Immunosuppressants: For severe cases, and under veterinary guidance, consider the use of corticosteroids or other immunosuppressive agents to manage the inflammatory response. This should be done with the understanding that it may confound the anti-tumor efficacy assessment.
-
Data Presentation
Table 1: Key In Vitro Potency Data for this compound
| Parameter | Value | Description |
| METTL3 IC50 | 5 nM | The half maximal inhibitory concentration against the METTL3 enzyme.[1] |
| Cellular Potency (Kd) | 55 pM | The dissociation constant in acute myeloid leukemia (AML) cells, indicating high-affinity binding.[3][6] |
Experimental Protocols
Protocol 1: General Monitoring Protocol for Animal Models Treated with this compound
-
Baseline Measurements: Before the first dose, record the body weight, food and water intake, and general clinical condition of each animal.
-
Daily Monitoring: For the duration of the study, perform daily checks for:
-
Body weight
-
Clinical signs of toxicity (as listed in FAQ 3)
-
Changes in behavior
-
-
Weekly Blood Collection: If the study design permits, collect a small volume of blood weekly for complete blood count (CBC) and basic serum chemistry analysis.
-
Endpoint Analysis: At the study endpoint, perform a gross necropsy and collect major organs for histopathological analysis.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
Caption: Mechanism of action of this compound leading to enhanced anti-tumor immunity.
Caption: Troubleshooting workflow for managing potential toxicity in animal models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. news.cyprotex.com [news.cyprotex.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting unexpected results in STM3006 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using STM3006, a potent and selective inhibitor of the m6A RNA methyltransferase METTL3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of METTL3, a key enzyme responsible for N6-methyladenosine (m6A) modification of RNA.[1] By inhibiting METTL3, this compound reduces global m6A levels in mRNA. This leads to the formation of endogenous double-stranded RNA (dsRNA), which triggers a cell-intrinsic interferon response.[1][2] This response enhances anti-tumor immunity by increasing the expression of interferon-stimulated genes (ISGs), including those involved in antigen presentation.[3][4]
Q2: What is the recommended concentration range for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and experimental endpoint. However, a general starting point for in vitro experiments is in the nanomolar to low micromolar range. For example, in CaOV3 cells, concentrations between 0.1-0.5 µM have been shown to promote interferon activation.[1] For enhancing T-cell killing of tumor cells in co-culture experiments, a range of 0.3-3 µM has been used.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I store this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1]
Troubleshooting Guide
Issue 1: No or low induction of Interferon-Stimulated Genes (ISGs) after this compound treatment.
Possible Cause 1: Suboptimal this compound Concentration or Treatment Duration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Also, consider optimizing the treatment duration. A 30-hour treatment has been shown to be effective in CaOV3 cells.[1]
Possible Cause 2: Compromised dsRNA Sensing or Interferon Signaling Pathway.
-
Solution: The cellular response to this compound is dependent on a functional dsRNA sensing and JAK/STAT signaling pathway.[5]
-
Verification: Check the expression and phosphorylation status of key pathway components like STAT1 via Western blot.
-
Positive Control: Treat your cells with a known activator of the interferon pathway (e.g., poly(I:C)) to confirm the integrity of the signaling cascade.
-
Possible Cause 3: Cell Line-Specific Resistance.
-
Solution: The response to METTL3 inhibition can be cell-line specific. Some cell lines may have intrinsic resistance mechanisms. Consider testing a different cell line that has been shown to be responsive to this compound, such as CaOV3 or AT3 cells.[3]
Possible Cause 4: Issues with this compound Stock Solution.
-
Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Issue 2: High variability in experimental results.
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Solution: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Changes in these parameters can affect cellular responses.
Possible Cause 2: Variability in this compound Aliquots.
-
Solution: Prepare single-use aliquots of the this compound stock solution to avoid degradation due to repeated freeze-thaw cycles.
Possible Cause 3: Presence of Hypomorphic METTL3 Alleles.
-
Solution: In some cell lines, the presence of hypomorphic METTL3 alleles can lead to residual m6A levels even after inhibitor treatment, resulting in a blunted response. If you suspect this, consider verifying the METTL3 status of your cell line.
Issue 3: Unexpected off-target effects or cytotoxicity.
Possible Cause 1: High Concentrations of this compound.
-
Solution: While this compound is highly selective for METTL3, using excessively high concentrations may lead to off-target effects.[3] Stick to the recommended concentration range and perform a dose-response curve to identify the optimal, non-toxic concentration.
Possible Cause 2: Cell Line Sensitivity.
-
Solution: Different cell lines can have varying sensitivities to this compound. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic profile of this compound in your specific cell line.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (METTL3 inhibition) | 5 nM | Recombinant METTL3/14 | [1] |
| IC50 (m6A reduction) | 25 nM | PolyA+ enriched RNA | [3] |
| Effective Concentration | 0.1-0.5 µM | CaOV3 (Interferon activation) | [1] |
| Effective Concentration | 0.3-3 µM | B16-ovalbumin/OT-I T-cell co-culture | [1] |
Experimental Protocols
Quantification of Global m6A Levels using m6A ELISA
This protocol provides a general outline for quantifying m6A levels in mRNA.
-
RNA Isolation: Isolate total RNA from control and this compound-treated cells using a standard RNA extraction method.
-
mRNA Purification: Purify mRNA from total RNA using oligo(dT)-magnetic beads.
-
RNA Quantification: Accurately quantify the concentration of the purified mRNA.
-
m6A ELISA:
-
Coat a 96-well plate with the purified mRNA.
-
Incubate with a specific anti-m6A antibody.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add the HRP substrate and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the relative m6A levels by comparing the absorbance of the this compound-treated samples to the control samples.
Western Blot Analysis of Interferon-Stimulated Genes (ISGs)
This protocol outlines the steps to analyze the protein expression of ISGs.
-
Cell Lysis: Lyse control and this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against ISGs (e.g., STAT1, phospho-STAT1, IFIT1, OAS2) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
RT-qPCR Analysis of Interferon-Stimulated Genes (ISGs)
This protocol details the measurement of ISG mRNA expression levels.
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from control and this compound-treated cells.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for your ISGs of interest (e.g., IFIT1, OAS2, ISG15).
-
Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations | Crick [crick.ac.uk]
Technical Support Center: Refinement of Protocols for Long-Term STM3006 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for the long-term in vitro treatment of cell lines with STM3006, a potent and selective inhibitor of the METTL3 methyltransferase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and selective inhibitor of METTL3, an RNA methyltransferase. By inhibiting METTL3, this compound reduces the N6-methyladenosine (m6A) modification on mRNA. This leads to the formation of double-stranded RNA (dsRNA), which triggers a cell-intrinsic interferon response, enhancing anti-tumor immunity.[1][2] This mechanism is distinct from current immunotherapeutic agents that target immune checkpoints.[1]
Q2: What is the recommended concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is cell line-dependent and should be determined empirically. However, published studies have reported effective concentrations ranging from 0.1 µM to 3.0 µM for short-term treatments (30-48 hours).[2] For long-term experiments, it is advisable to start with a dose-response curve to determine the IC50 and select a concentration that balances efficacy with minimal cytotoxicity over the extended treatment period.
Q3: How should this compound be stored?
A3: this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the primary applications of this compound in research?
A4: this compound is primarily used to investigate the role of METTL3 and m6A methylation in various biological processes, particularly in oncology. Its ability to induce an interferon response makes it a valuable tool for studying anti-tumor immunity and for preclinical evaluation as a potential therapeutic agent, especially in combination with immunotherapy.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during long-term this compound treatment experiments.
Issue 1: Decreased Efficacy of this compound Over Time
-
Possible Cause 1: Compound Instability in Culture Medium.
-
Troubleshooting:
-
Assess Compound Stability: Perform a stability assay of this compound in your specific cell culture medium at 37°C over the intended treatment duration.
-
Replenish Medium and Compound: Increase the frequency of media changes with freshly prepared this compound. For very long-term cultures, consider replenishing the compound every 24-48 hours.
-
-
-
Possible Cause 2: Development of Cellular Resistance.
-
Troubleshooting:
-
Monitor Resistance Markers: If you suspect resistance, periodically assess the expression of METTL3 and downstream markers of the interferon signaling pathway (e.g., STAT1 phosphorylation, ISG expression).
-
Combination Therapy: Consider co-treatment with other agents that target parallel or downstream pathways to overcome resistance.
-
Dose Escalation: Cautiously escalate the dose of this compound, while closely monitoring for off-target effects and cytotoxicity.
-
-
Issue 2: Increased Cell Death or Cytotoxicity in Long-Term Cultures
-
Possible Cause 1: Cumulative Toxicity of this compound.
-
Troubleshooting:
-
Re-evaluate Concentration: Perform a long-term cytotoxicity assay to determine the optimal, non-toxic concentration for your specific cell line.
-
Pulsed Dosing: Consider a pulsed-dosing strategy where cells are treated with this compound for a specific period, followed by a recovery period in drug-free medium.
-
-
-
Possible Cause 2: Solvent (DMSO) Toxicity.
-
Troubleshooting:
-
Minimize Solvent Concentration: Ensure the final concentration of DMSO in the culture medium is below 0.1% (v/v).
-
Solvent Control: Always include a vehicle control (medium with the same concentration of DMSO as the treated samples) in your experiments.
-
-
Issue 3: Inconsistent or Variable Experimental Results
-
Possible Cause 1: Inconsistent Cell Culture Practices.
-
Troubleshooting:
-
Standardize Protocols: Maintain consistent cell seeding densities, passage numbers, and media formulations.
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can significantly impact cellular responses.
-
-
-
Possible Cause 2: Variability in this compound Aliquots.
-
Troubleshooting:
-
Proper Aliquoting and Storage: Ensure that the this compound stock solution is properly aliquoted and stored to prevent degradation.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment.
-
-
Data Presentation
Table 1: Summary of In Vitro this compound Treatment Parameters from Published Studies
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| CaOV3 | 0.1-0.5 µM | 30 hours | Promotion of interferon activation and related gene expression | [2] |
| B16-ovalbumin (co-culture with OT-I T cells) | 0.3-3 µM | 48 hours | Enhanced T cell-mediated killing of tumor cells | [2] |
| AT3 | 2 µmol/L | 48 hours | Stabilization of transcripts | [1] |
| CaOV3 | 0.5 µmol/L | 48 hours | Induction of interferon signaling and antiviral response signatures | [1] |
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assay with Repeated Dosing
This protocol is designed to assess the long-term effects of this compound on cell viability with repeated compound administration.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Initial Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Repeated Dosing and Passaging:
-
Every 48-72 hours (depending on the cell doubling time), assess cell confluence.
-
If cells are sub-confluent, carefully aspirate the medium and replace it with fresh medium containing the respective treatments.
-
If cells are near-confluent, detach the cells and re-plate them at the initial seeding density in fresh medium with the appropriate treatments.
-
-
Viability Assessment: At designated time points (e.g., every 7 days for 4 weeks), perform a cell viability assay (e.g., MTT, MTS, or ATP-based assay).
-
Data Analysis: Normalize the viability of treated cells to the vehicle control at each time point and plot the results to observe the long-term cytotoxic effects.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol helps determine the stability of this compound under standard cell culture conditions.
-
Sample Preparation: Prepare a solution of this compound in your complete cell culture medium at the desired final concentration.
-
Incubation: Incubate the this compound-containing medium in a sterile, sealed container at 37°C in a cell culture incubator.
-
Time Points: At various time points (e.g., 0, 24, 48, 72, and 96 hours), collect an aliquot of the medium.
-
Bioassay: Use the collected medium to treat a fresh culture of your target cells for a short duration (e.g., 24 hours).
-
Endpoint Measurement: Assess a relevant biological endpoint, such as the expression of an interferon-stimulated gene (ISG) by qPCR or Western blot.
-
Data Analysis: Compare the effect of the incubated medium to that of a freshly prepared this compound solution at the same concentration. A decrease in the biological effect over time indicates compound instability.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Workflow for long-term cytotoxicity assay.
Caption: Troubleshooting logic for decreased efficacy.
References
Validation & Comparative
Comparing the efficacy of STM3006 vs STM2457
An Objective Comparison of the METTL3 Inhibitors: STM3006 vs. STM2457
For researchers in oncology and drug development, the targeted inhibition of epigenetic modulators represents a frontier of therapeutic innovation. The RNA methyltransferase METTL3, a key component of the N6-methyladenosine (m6A) writer complex, has emerged as a significant target, particularly in hematological malignancies and solid tumors.[1][2] This guide provides a detailed comparison of two prominent METTL3 inhibitors, STM2457 and its second-generation successor, this compound, focusing on their efficacy, mechanism of action, and the experimental data that defines their respective profiles.
Introduction to METTL3 Inhibition
METTL3 (Methyltransferase-like 3) is the catalytic subunit of the primary m6A methyltransferase complex, which also includes METTL14.[1] This complex installs the m6A modification on messenger RNA, influencing mRNA stability, translation, and splicing.[2] Dysregulation of METTL3 has been linked to the initiation and progression of various cancers, including acute myeloid leukemia (AML) and colorectal cancer, making it a compelling target for therapeutic intervention.[1][3] STM2457 was the first-in-class, potent, and selective catalytic inhibitor of METTL3 developed for preclinical studies.[1] Building on this foundation, this compound was engineered as a structurally distinct, second-generation inhibitor with enhanced potency.[4]
Comparative Efficacy: this compound vs. STM2457
This compound demonstrates significantly improved biochemical and cellular potency compared to its predecessor, STM2457.[4] This enhanced efficacy is critical for achieving robust target engagement at lower concentrations, a desirable characteristic for any therapeutic candidate.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the two inhibitors.
Table 1: Biochemical Potency Against METTL3/14 Complex
| Compound | Assay Type | Target | Metric | Value | Reference |
|---|---|---|---|---|---|
| STM2457 | RFMS Enzymatic Assay | METTL3/14 | IC₅₀ | 16.9 nM | [1][5] |
| Surface Plasmon Resonance (SPR) | METTL3/14 | K_d | 1.4 nM | [1][5] | |
| This compound | RFMS Enzymatic Assay | METTL3/14 | IC₅₀ | 5 nM | [6] |
| | Surface Plasmon Resonance (SPR) | METTL3/14 | K_d | 55 pM |[7][8] |
Table 2: Cellular Potency (m6A Reduction)
| Compound | Assay Type | Cell Line | Metric | Value | Reference |
|---|---|---|---|---|---|
| STM2457 | m6A ECL ELISA | MOLM-13 | IC₅₀ | ~500 nM | [4] |
| This compound | m6A ECL ELISA | MOLM-13 | IC₅₀ | 25 nM |[4] |
As the data illustrates, this compound exhibits a lower IC₅₀ in biochemical assays and a roughly 20-fold increase in cellular potency for reducing m6A levels compared to STM2457.[4] Both inhibitors demonstrate high selectivity for METTL3 over other RNA, DNA, and protein methyltransferases.[1][4]
Mechanism of Action and Downstream Signaling
Both STM2457 and this compound are competitive inhibitors that bind to the S-adenosylmethionine (SAM) pocket of METTL3, preventing the transfer of a methyl group to adenosine residues on RNA.[1][4] The global decrease in m6A following METTL3 inhibition leads to the formation of endogenous double-stranded RNA (dsRNA), which triggers a cell-intrinsic interferon response, a mechanism distinct from current immunotherapies.[4][7] This response is mediated by intracellular dsRNA sensors such as PKR, MDA5, and RIG-I, which activate the JAK/STAT signaling pathway.[7] The subsequent upregulation of interferon-stimulated genes (ISGs) enhances antigen presentation and can increase the susceptibility of cancer cells to T-cell-mediated killing.[2][4]
Caption: Signaling pathway initiated by METTL3 inhibition.
Experimental Protocols
The characterization and comparison of this compound and STM2457 rely on a set of robust biochemical and cellular assays.
METTL3/14 Enzymatic Inhibition Assay (RapidFire Mass Spectrometry)
This assay quantifies the enzymatic activity of the purified METTL3/14 complex to determine the inhibitor's IC₅₀.
-
Reaction Setup: The METTL3/14 enzyme complex is incubated in a reaction buffer (e.g., 20 mM Tris-HCl pH 7.6, 1 mM DTT, 0.01% Tween-20) at room temperature.[1]
-
Substrates: The reaction includes a methyl donor, S-adenosylmethionine (SAM), and a substrate RNA oligonucleotide.
-
Inhibitor Addition: A dilution series of the inhibitor (this compound or STM2457) is added to the reaction wells.
-
Reaction & Quenching: The enzymatic reaction is allowed to proceed for a set time and then quenched.
-
Detection: The reaction products are analyzed using RapidFire Mass Spectrometry (RFMS), which rapidly measures the amount of methylated RNA product, allowing for the calculation of percent inhibition and IC₅₀ values.[4]
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
SPR is used to measure the direct binding affinity (K_d) of the inhibitor to the METTL3/14 protein complex.
-
Immobilization: The METTL3/14 protein complex is immobilized on a sensor chip surface.
-
Inhibitor Flow: A series of concentrations of the inhibitor (the analyte) are flowed over the chip surface.[1]
-
Binding Measurement: The binding of the inhibitor to the protein is detected as a change in the refractive index at the surface, measured in response units (RU).
-
Kinetic Analysis: Association (k_on) and dissociation (k_off) rates are measured. The equilibrium dissociation constant (K_d) is calculated from these rates (K_d = k_off / k_on).[4] To confirm a SAM-competitive binding mode, the experiment can be repeated in the presence of SAM, which should reduce the binding affinity of the inhibitor.[1]
Cellular m6A Quantification (m6A ECL ELISA)
This assay measures the level of m6A in total RNA from cells treated with the inhibitors to determine cellular potency.
-
Cell Treatment: Cells (e.g., MOLM-13) are treated with a dose range of this compound or STM2457 for a specified duration (e.g., 24-48 hours).[4]
-
RNA Extraction: Poly(A)+ RNA is isolated from the treated cells.
-
ELISA: An m6A-specific antibody is used in an electroluminescence (ECL) ELISA format to quantify the amount of m6A relative to the total amount of input RNA.[4]
-
IC₅₀ Determination: The results are used to generate a dose-response curve and calculate the cellular IC₅₀ for m6A reduction.[4]
Caption: Workflow for comparing inhibitor efficacy in vitro.
Summary and Conclusion
This compound represents a significant advancement over the first-generation METTL3 inhibitor, STM2457. It is a chemically distinct compound with superior biochemical and cellular potency, demonstrating a 20-fold improvement in its ability to reduce cellular m6A levels.[4] This enhanced potency allows for more profound target inhibition at lower concentrations, which is evident in the stronger induction of the dsRNA-mediated interferon response observed with this compound treatment.[4] Both inhibitors have been instrumental in validating METTL3 as a therapeutic target. The development from STM2457 to this compound showcases a successful evolution in inhibitor design, providing the research community with a more powerful pharmacological tool to investigate METTL3 biology and its therapeutic potential, especially in combination with immunotherapy agents like anti-PD-1.[4][6]
References
- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Probe STM2457 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
STM3006 Demonstrates Potent Antitumor Effects by Activating a Cell-Intrinsic Interferon Response
A comparative analysis of the novel METTL3 inhibitor, STM3006, showcases its enhanced potency and distinct immunomodulatory mechanism in various cancer models. This guide provides an objective comparison of this compound with its predecessor, STM2457, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
This compound is a highly potent, selective, and cell-permeable second-generation inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase METTL3.[1][2][3] It represents a significant advancement over the first-generation inhibitor, STM2457, exhibiting improved biochemical and cellular potency.[1][3] The primary mechanism of action for this compound involves the catalytic inhibition of METTL3, which leads to a global decrease in m6A on mRNA.[1][4] This reduction in m6A results in the formation of double-stranded RNA (dsRNA), triggering a profound cell-intrinsic interferon response that enhances antitumor immunity.[1][2][3][4][5] This immunomodulatory mechanism is distinct from current immunotherapeutic agents that target immune checkpoints.[1]
Comparative Efficacy of this compound
Experimental data demonstrates the superior potency of this compound in comparison to STM2457. In various cancer cell lines, this compound has shown a greater ability to induce interferon-stimulated genes (ISGs) and inhibit cancer cell growth.
| Compound | Target | IC50 (Biochemical Assay) | Cellular m6A IC50 (ECL ELISA) | Cancer Model(s) | Key Findings |
| This compound | METTL3 | Not specified in snippets | Lower than STM2457 | Ovarian Cancer (CaOV3), Triple-Negative Breast Cancer (AT3), Acute Myeloid Leukemia (AML) | More potent induction of ISGs; dose-dependent increase in MHC-I expression; enhanced T-cell mediated killing of cancer cells.[1][3][4][5] |
| STM2457 | METTL3 | Not specified in snippets | Higher than this compound | Ovarian Cancer (CaOV3), Acute Myeloid Leukemia (AML) | Effective in reducing AML growth in vitro and in vivo; used for in vivo studies due to pharmacokinetic properties of this compound.[1][3][6][7][8][9] |
Signaling Pathway of this compound-Mediated Antitumor Immunity
The antitumor effects of this compound are mediated through a unique signaling cascade initiated by the inhibition of METTL3.
Experimental Protocols
The validation of this compound's antitumor effects involves a series of in vitro and in vivo experiments.
In Vitro Cell-Based Assays
These assays are crucial for determining the cytotoxic activity and potency of anticancer drugs.[10]
-
Cell Culture : Human cancer cell lines (e.g., CaOV3 ovarian cancer) are cultured in appropriate media.
-
Drug Treatment : Cells are treated with increasing concentrations of this compound, STM2457, or a vehicle control (DMSO).
-
MTT Assay for Cell Viability : To assess cytotoxicity, an MTT assay can be performed. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[10] The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.[10]
-
Western Blot Analysis : To confirm the molecular mechanism, protein levels of key signaling molecules such as phospho-STAT1 and various ISGs are measured after 30 hours of treatment.[1]
-
ELISA and MSD Analysis : Secreted levels of IFNβ and CXCL10 in the cell culture supernatant are quantified after 48 hours of treatment using ELISA and Mesoscale Discovery (MSD) analysis, respectively.[1]
-
Flow Cytometry : Cell surface expression of MHC-I is quantified using flow cytometry following treatment with this compound.[1]
In Vivo Xenograft Models
Xenograft models are the standard for evaluating the in vivo efficacy of cancer therapeutics.[11][12]
-
Cell Implantation : Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., athymic nude or SCID mice).[11][12] Orthotopic models, where cells are implanted in the organ of origin, can also be used for a more relevant microenvironment.[11][13]
-
Tumor Growth Monitoring : Tumor volume is measured regularly to monitor growth.
-
Drug Administration : Once tumors reach a certain size, mice are treated with the therapeutic agent (e.g., STM2457 was used in vivo due to this compound's pharmacokinetic properties).[1]
-
Efficacy Evaluation : The antitumor effect is evaluated by comparing the tumor volume in treated mice to a control group.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical workflow for the preclinical evaluation of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. news.cyprotex.com [news.cyprotex.com]
- 3. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic effect and transcriptome-methylome characteristics of METTL3 inhibition in liver hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule inhibition of the METTL3/METTL14 complex suppresses neuroblastoma tumor growth and promotes differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
STM3006: A Comparative Analysis of a Potent METTL3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of STM3006, a second-generation inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase METTL3, with other known METTL3 inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's performance and potential therapeutic applications.
Executive Summary
METTL3, the catalytic subunit of the m6A methyltransferase complex, has emerged as a significant target in oncology. Its inhibition has been shown to induce a cell-intrinsic interferon response, enhancing antitumor immunity. This compound is a highly potent, selective, and orally bioavailable small molecule inhibitor of METTL3.[1][2] Preclinical data demonstrates that this compound is a novel, chemically distinct inhibitor with improved potency compared to its predecessor, STM2457.[3][4] This guide will delve into the comparative efficacy, selectivity, and mechanism of action of this compound against other METTL3 inhibitors, supported by experimental data and detailed protocols.
Comparative Performance of METTL3 Inhibitors
The following table summarizes the key quantitative data for this compound and other notable METTL3 inhibitors, offering a clear comparison of their biochemical and cellular potencies.
| Inhibitor | Target | IC50 | Kd | Cellular Potency (m6A reduction IC50) | Key Features |
| This compound | METTL3 | 5 nM[1][2][3][5][6] | 55 pM[3][5][6] | 25 nM[3] | Second-generation inhibitor with high potency and selectivity. Induces a robust interferon response.[3][4][7][8] |
| STM2457 | METTL3 | 16.9 nM[9] | 1.4 nM[9] | ~500 nM[3] | First-generation METTL3 inhibitor, serves as a benchmark for comparison.[3][9] |
| STC-15 | METTL3 | Not publicly available | Not publicly available | Not publicly available | First METTL3 inhibitor to enter clinical trials (Phase 1).[10][11][12][13] Well-tolerated with observed clinical activity.[11][13][14] |
| UZH1a | METTL3 | Not publicly available | Not publicly available | Not publicly available | Exhibits strong selectivity through conformational reorganization of lysine 513 (K513) upon binding.[15] |
| UZH2 | METTL3 | 5 nM[2] | Not publicly available | Not publicly available | A potent and selective METTL3 inhibitor.[2] |
| METTL3-IN-2 | METTL3 | 6.1 nM[2] | Not publicly available | Not publicly available | Inhibits proliferation of Caov3 cancer cells.[2] |
| METTL3-IN-11 | METTL3 | 45.31 nM[2] | Not publicly available | Not publicly available | Selective inhibitor that reduces m6A levels and induces apoptosis in cancer cell lines.[2] |
Mechanism of Action and Signaling Pathway
Inhibition of METTL3 by compounds like this compound leads to a global decrease in m6A modification on mRNA.[3] This reduction in methylation results in the formation of endogenous double-stranded RNA (dsRNA), which is recognized by intracellular sensors such as PKR, RIG-I, and MDA5.[5][7][8] This recognition triggers a cell-intrinsic interferon response mediated by the JAK/STAT signaling pathway.[5][7] The subsequent upregulation of interferon-stimulated genes (ISGs) enhances antigen presentation and promotes an anti-tumor immune response.[3][5][7] This mechanism suggests a synergistic potential for METTL3 inhibitors in combination with immune checkpoint inhibitors like anti-PD-1 therapy.[5][7][8]
Caption: METTL3 inhibition by this compound leads to dsRNA formation and a subsequent anti-tumor interferon response.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
METTL3/METTL14 RapidFire Mass Spectrometry (RF/MS) Methyltransferase Assay
This assay is utilized to determine the IC50 values for inhibitors of METTL3/METTL14 enzymatic activity.[3][9][16]
-
Enzyme Preparation: Full-length His-tagged METTL3 and FLAG-tagged METTL14 are co-expressed in a baculovirus system and purified via affinity chromatography.[9]
-
Reaction Mixture: The enzymatic reactions are conducted in a 384-well plate with a final volume of 20 µL. The reaction buffer consists of 20 mM Tris-HCl pH 7.6, 1 mM DTT, and 0.01% Tween-20.[9]
-
Procedure:
-
A dose range of the inhibitor (e.g., this compound) is added to the wells.
-
The METTL3/METTL14 enzyme complex is added.
-
The reaction is initiated by the addition of the methyl donor, S-adenosylmethionine (SAM), and an RNA substrate.
-
The reaction is incubated at room temperature.
-
The reaction is quenched, and the level of methylated RNA is quantified using a RapidFire high-throughput mass spectrometry system.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) Assay
SPR analysis is employed to measure the direct binding affinity (Kd) of inhibitors to the METTL3/METTL14 complex.[3][9][16]
-
Immobilization: The METTL3/METTL14 protein complex is immobilized on a sensor chip.
-
Binding Analysis:
-
A series of concentrations of the inhibitor (e.g., this compound) in a running buffer are flowed over the sensor chip.
-
The association and dissociation of the inhibitor to the immobilized protein are monitored in real-time by detecting changes in the refractive index at the sensor surface, measured in relative units (RU).
-
-
Kinetics and Affinity Determination: The binding data is analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). For competitive binding assays, the experiment is repeated in the presence of SAM to confirm a competitive binding mode.[9]
m6A Electroluminescence (ECL) ELISA
This assay quantifies the level of m6A in polyA+ RNA from cells treated with METTL3 inhibitors to determine cellular potency.[3][16]
-
Cell Treatment and RNA Isolation:
-
Cells (e.g., CaOV3) are treated with a dose range of the METTL3 inhibitor or DMSO as a control.[3]
-
After the incubation period, total RNA is extracted, and polyA+ RNA is enriched.
-
-
m6A Quantification:
-
The polyA+ RNA is coated onto an ELISA plate.
-
A primary antibody specific for m6A is added, followed by a secondary antibody conjugated to an enzyme that catalyzes an electroluminescent reaction.
-
The luminescence signal, which is proportional to the amount of m6A, is measured.
-
-
Data Analysis: The IC50 for m6A reduction is determined by plotting the percentage of m6A levels relative to the control against the inhibitor concentration.
Selectivity Profile of this compound
This compound has demonstrated high selectivity for METTL3. When tested against a broad panel of 45 other RNA, DNA, and protein methyltransferases at a concentration of 10 µmol/L, this compound showed greater than 1,000-fold selectivity for METTL3.[3][6][16] This high degree of selectivity is crucial for minimizing off-target effects and potential toxicity.
Preclinical Antitumor Activity
In preclinical models, this compound has been shown to potently inhibit the proliferation of various cancer cell lines and induce apoptosis.[3] Furthermore, its ability to stimulate a cell-intrinsic interferon response enhances the killing of tumor cells by T-cells.[1][7] The combination of METTL3 inhibition with anti-PD-1 therapy has demonstrated synergistic effects, leading to improved tumor eradication in mouse models.[5][7][8]
Conclusion
This compound represents a significant advancement in the development of METTL3 inhibitors, exhibiting superior potency and high selectivity compared to first-generation compounds like STM2457. Its well-defined mechanism of action, which involves the induction of an anti-tumor immune response, positions it as a promising candidate for cancer therapy, both as a monotherapy and in combination with existing immunotherapies. The data presented in this guide provides a solid foundation for researchers and drug developers to assess the potential of this compound in their ongoing and future research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. news.cyprotex.com [news.cyprotex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STORM Therapeutics to Present Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor STC-15 at ASCO 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 11. targetedonc.com [targetedonc.com]
- 12. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 13. STORM Therapeutics Presented Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor STC-15 at ASCO 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 14. ASCO24: STORM presents positive interim Phase I data on RNA inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
STM3006 vs. Standard Chemotherapy: A Head-to-Head Comparison for Acute Myeloid Leukemia
A detailed examination of a novel epigenetic modifier against the established treatment paradigm for AML, supported by preclinical and clinical data.
This guide provides a comprehensive comparison between STM3006, a novel inhibitor of the RNA methyltransferase METTL3, and standard chemotherapy regimens used in the treatment of Acute Myeloid Leukemia (AML). The comparison is based on available preclinical data for this compound and established clinical data for standard chemotherapy, targeting an audience of researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
Standard chemotherapy for AML primarily relies on cytotoxic agents that induce DNA damage and apoptosis in rapidly dividing cancer cells. In contrast, this compound employs a novel mechanism by targeting the epitranscriptome to modulate the tumor immune microenvironment.
Standard Chemotherapy: The cornerstone of AML treatment is a combination of cytarabine and an anthracycline (e.g., daunorubicin or idarubicin), commonly known as the "7+3" regimen.[1][2][3] Cytarabine is a pyrimidine analog that inhibits DNA synthesis, while anthracyclines intercalate into DNA, interfering with DNA replication and transcription. This combination non-selectively targets all rapidly dividing cells, leading to significant side effects.
This compound: As a potent and selective inhibitor of METTL3, this compound targets the N6-methyladenosine (m6A) RNA modification pathway.[4][5] Inhibition of METTL3 leads to a global decrease in m6A levels in mRNA, resulting in the formation of endogenous double-stranded RNA (dsRNA).[4][6][7] This dsRNA is recognized by intracellular sensors, triggering a cell-intrinsic interferon response.[4][6][7] This, in turn, enhances antigen presentation on cancer cells and promotes their killing by T-cells.[4][7]
Efficacy: Preclinical Promise vs. Clinical Reality
Direct comparative efficacy data from head-to-head clinical trials is not available as this compound is in the preclinical stage of development. The following tables summarize the available data for each treatment modality.
Table 1: Preclinical Efficacy of this compound
| Parameter | Value | Cell Lines/Models | Reference |
| IC₅₀ | 5 nM | METTL3 enzymatic assay | [4] |
| Cellular Effects | Induction of apoptosis, cell cycle arrest | AML cell lines | [6][7] |
| In Vivo Efficacy | Delays leukemia progression | Mouse models of AML | [7] |
| Immunomodulatory Effects | Upregulation of interferon-stimulated genes | CaOV3 cells | [4][7] |
Table 2: Clinical Efficacy of Standard Chemotherapy in AML (7+3 Regimen)
| Parameter | Value | Patient Population | Reference |
| Complete Remission (CR) Rate | 54% - 56% | Newly diagnosed AML | [8] |
| Median Overall Survival | ~7.8 years | Nodular lymphocytic poorly differentiated lymphoma | [8] |
| Progression-Free Survival (5-year) | 22% - 57% (depending on specific regimen) | Nodular lymphocytic poorly differentiated lymphoma | [8] |
Experimental Protocols
This compound Preclinical Evaluation
-
METTL3 Inhibition Assay: The enzymatic activity of METTL3/14 was measured using RapidFire mass spectrometry (RFMS) to determine the IC₅₀ of this compound.[9]
-
m6A Quantification: An electroluminescence-based ELISA (ECL ELISA) was used to quantify the levels of m6A in polyA+ RNA from treated cells.[10]
-
Cell Viability and Apoptosis Assays: Multiple cell lines were treated with varying concentrations of this compound to assess its effect on proliferation and apoptosis, often using flow cytometry-based assays.[9]
-
In Vivo Studies: Immunocompetent mouse models of cancer were utilized to evaluate the anti-tumor efficacy of this compound, both as a monotherapy and in combination with other agents like anti-PD-1.[11] Tumor growth and survival were the primary endpoints.
-
CRISPR Screens: Unbiased CRISPR screens were performed to identify the key mediators of the cellular response to METTL3 inhibition.[9][11]
Standard Chemotherapy Clinical Trial Design (Illustrative)
The "7+3" regimen is a well-established clinical protocol. A typical trial design would involve:
-
Patient Population: Newly diagnosed adult patients with AML.
-
Induction Phase: Administration of continuous intravenous infusion of cytarabine for 7 days, combined with an intravenous infusion of an anthracycline (daunorubicin or idarubicin) for the first 3 days.[2][3]
-
Consolidation Phase: Following the achievement of complete remission, patients receive further cycles of chemotherapy, which may include high-dose cytarabine, to eliminate any residual leukemia cells.[3]
-
Endpoints: The primary endpoint is typically the rate of complete remission. Secondary endpoints include overall survival, event-free survival, and disease-free survival.
Safety and Tolerability
Standard Chemotherapy: The cytotoxic nature of standard chemotherapy leads to a well-documented and significant side effect profile, including myelosuppression (leading to anemia, neutropenia, and thrombocytopenia), mucositis, nausea, vomiting, hair loss, and cardiotoxicity (with anthracyclines).
This compound: As this compound is in preclinical development, a full clinical safety profile is not available. However, its targeted mechanism of action suggests the potential for a different and possibly more favorable side effect profile compared to broad-spectrum cytotoxic agents. A derivative of this compound, STC-15, is currently being evaluated in a Phase I clinical trial in solid cancers, which will provide the first human safety data.[9]
Conclusion and Future Directions
This compound represents a novel and promising therapeutic strategy for AML by targeting the m6A RNA methylation pathway to induce an anti-tumor immune response. Its mechanism is fundamentally different from the cytotoxic approach of standard chemotherapy. While preclinical data for this compound is encouraging, it is crucial to await the results of clinical trials to determine its safety and efficacy in patients.
The future of AML treatment may involve a combination of such targeted therapies with existing chemotherapy regimens or other immunotherapies to improve patient outcomes and reduce treatment-related toxicity. The distinct mechanisms of action of this compound and standard chemotherapy suggest that a combination approach could be synergistic, a hypothesis that warrants investigation in future clinical studies.
References
- 1. Chemotherapy for Acute Myeloid Leukemia (AML) | American Cancer Society [cancer.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. bloodcancerunited.org [bloodcancerunited.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. news.cyprotex.com [news.cyprotex.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Moderate versus aggressive chemotherapy of nodular lymphocytic poorly differentiated lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study: The Impact of METTL3 Inhibitor STM3006 on Diverse Cancer Cell Lines
A detailed analysis of STM3006's performance against other METTL3 inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound has emerged as a highly potent and selective second-generation inhibitor of the N6-methyladenosine (m6A) writer METTL3, demonstrating significant promise in preclinical cancer studies. Its mechanism of action, which involves the induction of a cell-intrinsic interferon response, sets it apart from previous inhibitors and positions it as a compelling candidate for anti-cancer therapy. This guide provides a comparative analysis of this compound's effects on various cancer cell lines, juxtaposed with other METTL3 inhibitors, and is supported by available experimental data and detailed protocols.
Mechanism of Action: Inducing an Anti-Tumor Immune Response
This compound exerts its anti-cancer effects by catalytically inhibiting METTL3. This inhibition leads to a global decrease in m6A RNA methylation, resulting in the formation of endogenous double-stranded RNA (dsRNA).[1][2] The accumulation of dsRNA within the cytoplasm is detected by pattern recognition receptors such as RIG-I, PKR, and MDA5.[1][2] This detection triggers a signaling cascade that culminates in the activation of the JAK/STAT pathway and a robust, cell-intrinsic type I interferon response.[1][2] Consequently, there is an upregulation of interferon-stimulated genes (ISGs), enhanced antigen presentation, and a potentiation of T-cell-mediated tumor cell killing.[3]
Figure 1: this compound inhibits METTL3, leading to dsRNA formation and a downstream interferon response.
Comparative Performance of METTL3 Inhibitors
This compound demonstrates superior potency in the enzymatic inhibition of METTL3 compared to the first-generation inhibitor, STM2457. While specific IC50 values for the anti-proliferative effects of this compound across a wide range of cell lines are primarily available in supplementary research data, the available information consistently highlights its enhanced efficacy.
| Inhibitor | Target | In Vitro IC50 (Enzymatic Assay) | Cell-Based m6A Reduction IC50 |
| This compound | METTL3 | 5 nM [1] | 25 nM [1] |
| STM2457 | METTL3 | 16.9 nM | ~500 nM[1] |
| UZH2 | METTL3 | 5 nM[4] | 700 nM (MOLM-13), 2500 nM (PC-3)[4] |
Table 1: Comparative in vitro and cellular potency of METTL3 inhibitors.
| Cell Line | Cancer Type | STM2457 IC50 (Proliferation) |
| MOLM-13 | Acute Myeloid Leukemia | ~1 µM |
| MV4-11 | Acute Myeloid Leukemia | ~1 µM |
| A549 | Non-Small Cell Lung Cancer | 4.1 µM |
| H1975 | Non-Small Cell Lung Cancer | 8.3 µM |
| HCT116 | Colorectal Cancer | Not specified, but effective |
| SW620 | Colorectal Cancer | Not specified, but effective |
| MDA-MB-231 | Triple-Negative Breast Cancer | Effective at 10 µM |
Table 2: Anti-proliferative activity of STM2457 in various cancer cell lines. It is anticipated that this compound would exhibit significantly lower IC50 values in these cell lines due to its increased potency.
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the impact of this compound on different cell lines.
Cell Viability/Proliferation Assay
This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells.
Figure 2: Workflow for determining cell viability using the CellTiter-Glo® assay.
Methodology:
-
Cell Seeding: Plate cells in 96-well opaque-walled plates at a density that allows for logarithmic growth over the 5-day treatment period.
-
Treatment: Treat cells in triplicate with a serial dilution of this compound, STM2457, or other comparators. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values using non-linear regression analysis.
Apoptosis Assay
This protocol utilizes a fluorogenic caspase-3/7 substrate to measure apoptosis.
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., CaOV3, SKOV3) in a 96-well plate and treat with a range of this compound concentrations.
-
Apoptosis Detection Reagent: Add a Caspase-3/7 Green Dye reagent to the wells at a final concentration of 5 µM.[1]
-
Live-Cell Imaging: Place the plate in a live-cell imaging system (e.g., IncuCyte®) and acquire images every 4 hours at 10x magnification. The duration of imaging can vary depending on the cell line (e.g., 60 hours for CaOV3, 120 hours for SKOV3).[1]
-
Analysis: Analyze the images using integrated software to quantify the green fluorescent signal, indicating caspase-3/7 activity, normalized to cell confluence.
dsRNA Detection Assay
This protocol describes the detection of dsRNA by immunofluorescence and confocal microscopy.
Methodology:
-
Cell Culture and Treatment: Grow cells (e.g., AT3) on coverslips and treat with this compound (e.g., 2 µM), a negative control (e.g., STM2120 at 10 µM), or a comparator (e.g., STM2457 at 20 µM) for a specified time (e.g., 48 hours).[1]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for dsRNA (e.g., anti-J2 antibody).
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Acquire images using a confocal microscope.
-
Image Analysis: Quantify the integrated density of the dsRNA signal using image analysis software (e.g., ImageJ).
Conclusion
This compound represents a significant advancement in the development of METTL3 inhibitors. Its high potency and unique mechanism of action, which leverages the innate immune system to combat cancer, make it a promising therapeutic candidate. The provided experimental protocols offer a framework for researchers to further investigate the comparative effects of this compound and other METTL3 inhibitors across a broad spectrum of cancer cell lines. Further studies, particularly those providing direct comparative data on cell proliferation and apoptosis, will be crucial in fully elucidating the therapeutic potential of this compound.
References
STM3006: A Comparative Analysis of Specificity Against Other Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the methyltransferase inhibitor STM3006 against other methyltransferases, supported by experimental data. This compound is a potent and highly selective second-generation inhibitor of the RNA methyltransferase METTL3 (Methyltransferase-like 3).[1][2] This guide will delve into the quantitative data demonstrating its specificity, the experimental protocols used for its assessment, and the cellular pathways it modulates.
High Specificity of this compound for METTL3
This compound was developed as a structurally distinct and more potent successor to the first-generation METTL3 inhibitor, STM2457.[1][3] A key feature of this compound is its remarkable selectivity for METTL3 over a wide range of other methyltransferases.
Quantitative Assessment of Inhibitor Activity
The inhibitory activity of this compound against its primary target, the METTL3/14 complex, and a broad panel of other methyltransferases has been rigorously evaluated. The data below summarizes the key findings from biochemical and cellular assays.
| Target | Inhibitor | IC50 (Biochemical) | Kd (Binding Affinity) | Cellular m6A IC50 | Specificity Notes |
| METTL3/14 Complex | This compound | 5 nM [1][2] | 55 pM [1] | 25 nM [1] | Highly potent inhibition |
| METTL3/14 Complex | STM2457 (1st Gen) | 16.9 nM | 1.4 nM | ~500 nM | Less potent than this compound |
| Panel of 45 other Methyltransferases | This compound | >10 µM | Not Reported | Not Applicable | >1,000-fold selectivity for METTL3 [1] |
Table 1: Comparative inhibitory activity of this compound. The table highlights the high potency of this compound against the METTL3/14 complex and its exceptional selectivity when compared against a large panel of other RNA, DNA, and protein methyltransferases.
The selectivity of this compound was determined by screening it at a concentration of 10 µM against a panel of 45 other human methyltransferases, including RNA, DNA, and protein methyltransferases. At this high concentration, this compound showed minimal to no inhibition of these off-target enzymes, demonstrating its exquisite specificity for METTL3.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of this compound's specificity and activity.
METTL3/14 Enzymatic Activity Assay (RapidFire Mass Spectrometry - RFMS)
This assay quantifies the enzymatic activity of the METTL3/14 complex and the inhibitory potential of compounds like this compound.
-
Enzyme Preparation : Recombinant human METTL3/14 complex is purified.
-
Reaction Mixture : The reaction is typically performed in a buffer containing Tris-HCl, DTT, and a detergent (e.g., Tween-20). The mixture includes the METTL3/14 enzyme, a substrate (e.g., a specific RNA oligonucleotide), and the co-factor S-adenosylmethionine (SAM).
-
Inhibitor Addition : A dose-response curve is generated by adding varying concentrations of this compound to the reaction mixture.
-
Incubation : The reaction is incubated at room temperature to allow for methylation to occur.
-
Quenching : The reaction is stopped by the addition of a quenching agent.
-
Detection : The level of methylated RNA product is quantified using RapidFire Mass Spectrometry, which allows for high-throughput analysis.
-
Data Analysis : The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
SPR is used to measure the direct binding affinity between this compound and the METTL3/14 complex.
-
Immobilization : The METTL3/14 protein is immobilized on a sensor chip.
-
Analyte Injection : A solution containing this compound is flowed over the sensor chip surface.
-
Binding Measurement : The binding of this compound to the immobilized METTL3/14 is detected as a change in the refractive index at the sensor surface, measured in response units (RU).
-
Kinetic Analysis : By measuring the association and dissociation rates at different concentrations of this compound, the equilibrium dissociation constant (Kd) is determined. A lower Kd value indicates a higher binding affinity.
Cellular m6A Quantification (m6A Electroluminescence ELISA)
This assay measures the level of N6-methyladenosine (m6A) in cellular RNA to determine the in-cell potency of METTL3 inhibitors.
-
Cell Treatment : Cells (e.g., a human cancer cell line) are treated with varying concentrations of this compound for a specified period.
-
RNA Extraction : Total RNA is extracted from the treated cells, and poly(A)+ RNA (mRNA) is subsequently isolated.
-
ELISA Procedure :
-
The isolated mRNA is coated onto microplate wells.
-
A specific anti-m6A antibody is added, which binds to the m6A modifications in the RNA.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A chemiluminescent substrate is introduced, and the resulting light signal is measured.
-
-
Data Analysis : The intensity of the light signal is proportional to the amount of m6A in the RNA. The cellular IC50 is the concentration of this compound that results in a 50% reduction in the cellular m6A level.
Visualizing the Experimental Workflow and Biological Impact
The following diagrams illustrate the experimental workflow for assessing methyltransferase inhibitor specificity and the signaling pathway affected by this compound.
References
Independent Validation of STM3006: A Comparative Guide to METTL3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on the METTL3 inhibitor, STM3006, with alternative compounds. The data presented is based on published literature. A critical point for consideration is that, as of this review, the specific findings for this compound primarily originate from a single key publication by Guirguis et al. in Cancer Discovery (2023). While the broader mechanism of METTL3 inhibition has been explored by various research groups using first-generation compounds, direct independent validation of this compound's specific performance metrics by unrelated research groups is not yet extensively available in the public domain.
Executive Summary
This compound is a potent, second-generation, selective, and cell-permeable inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase METTL3. Research findings demonstrate its ability to induce a cell-intrinsic interferon response, enhancing anti-tumor immunity. This mechanism is distinct from current checkpoint inhibitors, suggesting potential for combination therapies. This guide compares this compound primarily with its predecessor, STM2457, the clinical-stage compound STC-15, and other research compounds to provide a broader context of its performance.
Data Presentation: Comparative Performance of METTL3 Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives based on published research. Direct comparison should be approached with caution as experimental conditions may vary between studies.
Table 1: Biochemical and Cellular Potency of METTL3 Inhibitors
| Compound | Target | Biochemical IC50 | Cellular m6A Reduction IC50 | Key Findings | Reference(s) |
| This compound | METTL3 | 5 nM | 25 nM | High potency and 20-fold greater cellular activity compared to STM2457.[1] | [1] |
| STM2457 | METTL3 | 16.9 nM | ~500 nM | First-generation inhibitor, less potent in cellular assays compared to this compound. | [1] |
| STC-15 | METTL3 | Data not publicly available | Data not publicly available | Orally bioavailable, in Phase 1 clinical trials (NCT05584111). Shows promising clinical activity.[2][3][4][5][6] | [2][3][4][5][6] |
| UZH1a | METTL3 | 280 nM | 4.6 µM (MOLM-13 cells) | A research tool with good selectivity. | [2][3][4][5][6] |
| Quercetin | METTL3 | 2.73 µM | Dose-dependent reduction | A natural product with METTL3 inhibitory activity. |
Table 2: Binding Affinity and Selectivity
| Compound | Binding Affinity (Kd) to METTL3 | Selectivity | Reference(s) |
| This compound | 55 pM | >1,000-fold selectivity against a panel of 45 other methyltransferases.[1] | [1] |
| STM2457 | 1.4 nM | Highly selective for METTL3. | |
| STC-15 | Not publicly available | Highly selective.[3] | [3] |
Signaling Pathway and Experimental Workflows
METTL3 Inhibition and Anti-Tumor Immune Response
Inhibition of METTL3 by compounds like this compound leads to a decrease in global m6A RNA methylation. This results in the formation of double-stranded RNA (dsRNA) within the cancer cells. The presence of dsRNA is detected by cytosolic sensors, which in turn activates a cell-intrinsic interferon signaling pathway. This leads to the upregulation of interferon-stimulated genes (ISGs), increased antigen presentation, and ultimately enhanced recognition and killing of tumor cells by T-cells.
Caption: Signaling pathway of METTL3 inhibition leading to enhanced anti-tumor immunity.
General Experimental Workflow for Characterizing METTL3 Inhibitors
The characterization of novel METTL3 inhibitors like this compound typically follows a multi-step workflow to assess their biochemical potency, cellular activity, and biological effects.
Caption: A generalized experimental workflow for the characterization of METTL3 inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the characterization of this compound.
METTL3/14 RapidFire Mass Spectrometry Methyltransferase Assay
-
Objective: To determine the in vitro enzymatic inhibition of METTL3.
-
Methodology:
-
The assay is performed in a 384-well plate with a final reaction volume of 20 µL.
-
The reaction buffer consists of 20 mM Tris-HCl (pH 7.6), 1 mM DTT, and 0.01% Tween-20.
-
5 nM of full-length His-tagged METTL3 co-expressed with full-length FLAG-tagged METTL14 is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for 10 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of 0.2 µM S-adenosylmethionine (SAM) and 0.2 µM of a specific RNA oligonucleotide substrate.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is quenched by the addition of 10 µL of 1% formic acid.
-
The plate is then analyzed on an Agilent RapidFire High-Throughput Mass Spectrometry system to measure the formation of the methylated RNA product or S-adenosylhomocysteine (SAH).
-
IC50 values are calculated from the dose-response curves.
-
Surface Plasmon Resonance (SPR) Assay
-
Objective: To measure the binding affinity and kinetics of the inhibitor to the METTL3/14 complex.
-
Methodology:
-
Experiments are performed on a Biacore instrument (e.g., Biacore 8K) at 20°C using an NTA sensor chip.
-
His-tagged METTL3/14 complex is immobilized on the sensor chip.
-
The running buffer typically contains 20 mmol/L HEPES (pH 7.5), 150 mmol/L NaCl, 1 mmol/L TCEP, and 0.05% Tween 20.
-
Serial dilutions of the inhibitor (e.g., this compound) in the running buffer are injected over the chip surface in a single-cycle kinetic mode.
-
The association and dissociation of the inhibitor are monitored in real-time by measuring changes in the refractive index at the surface, reported in resonance units (RU).
-
The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
m6A Electroluminescence (ECL) ELISA
-
Objective: To quantify the global levels of m6A in cellular mRNA following inhibitor treatment.
-
Methodology:
-
Cancer cell lines (e.g., THP-1) are treated with a dose range of the inhibitor or DMSO for a specified period (e.g., 48 hours).
-
Total RNA is extracted, and poly(A)+ RNA (mRNA) is isolated using oligo(dT)-magnetic beads.
-
A standardized amount of mRNA (e.g., 200 ng) is coated onto ELISA plates.
-
The wells are blocked, and then a primary antibody specific to m6A is added.
-
After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A chemiluminescent substrate is added, and the resulting signal is measured using a plate reader.
-
The relative m6A levels are calculated, and the IC50 for cellular m6A reduction is determined from the dose-response curve.
-
Western Blot Analysis for Interferon-Stimulated Genes (ISGs)
-
Objective: To confirm the activation of the interferon signaling pathway by detecting the expression of ISGs.
-
Methodology:
-
Cells (e.g., CaOV3) are treated with the METTL3 inhibitor (e.g., this compound or STM2457) at various concentrations for a set time (e.g., 30 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against specific ISGs (e.g., IFIH1 (MDA-5), IFIT1, OAS2, ISG15) and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
RNA-Seq Analysis
-
Objective: To perform a global transcriptomic analysis to identify differentially expressed genes and pathways upon METTL3 inhibition.
-
Methodology:
-
Cells are treated with the inhibitor (e.g., 0.5 µmol/L this compound) or DMSO for a specified time (e.g., 48 hours).
-
Total RNA is extracted, and its quality and quantity are assessed.
-
An RNA sequencing library is prepared, which may include steps like poly(A) selection, rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
The raw sequencing reads are processed for quality control, aligned to a reference genome, and gene expression is quantified.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon inhibitor treatment.
-
Gene ontology and pathway analysis are conducted on the differentially expressed genes to identify enriched biological processes and signaling pathways.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of STM3006: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent, selective, and orally active compounds like STM3006 is paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on general best practices for the disposal of bioactive small molecules used in research.
This compound is a highly potent inhibitor of METTL3, a key enzyme in RNA biology, and is utilized in anti-tumor research.[1] Due to its biological activity, it must be treated as a hazardous chemical. The following procedures are designed to provide clear, step-by-step guidance for its proper disposal.
Quantitative Data Summary
Proper storage is the first step in safe chemical management. The following table summarizes the recommended storage conditions for this compound in both powder and solution forms.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months[1][2] |
Note: When stored at -80°C, it is recommended to use the solution within 6 months. For storage at -20°C, use within 1 month.[1]
Experimental Protocols: Proper Disposal Procedures for this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and its contaminated materials. This protocol is based on general guidelines for the safe disposal of hazardous chemical waste in a laboratory setting.
Personnel Safety:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.[3]
-
Conduct all handling and disposal preparations within a certified chemical fume hood to prevent inhalation of any powders or aerosols.[3]
Step 1: Waste Segregation
-
Do not mix this compound waste with other types of waste.
-
Establish a dedicated and clearly labeled hazardous waste container for all this compound waste streams.
-
Separate waste into three categories:
-
Solid Waste: Unused or expired this compound powder, contaminated lab consumables (e.g., pipette tips, microfuge tubes, weighing paper).
-
Liquid Waste: this compound solutions (e.g., in DMSO), contaminated solvents.
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects.
-
Step 2: Solid Waste Disposal
-
Place all non-sharp, solid waste contaminated with this compound into a designated, leak-proof plastic bag or container.
-
Seal the primary container.
-
Place the sealed primary container into a larger, durable, and clearly labeled hazardous waste container for solids.
Step 3: Liquid Waste Disposal
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle).
-
Ensure the container is securely capped to prevent spills or evaporation.
-
Do not overfill the container; leave at least 10% headspace.
-
Store the liquid waste container in a secondary containment bin to catch any potential leaks.
Step 4: Sharps Waste Disposal
-
Place all sharps contaminated with this compound directly into a designated, puncture-proof sharps container.
-
Do not recap, bend, or break needles.
-
Once the sharps container is full (to the indicated fill line), securely close and seal it.
Step 5: Labeling and Storage of Waste
-
Clearly label all hazardous waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic," "Bioactive").
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
Step 6: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Follow all institutional and local regulations for the final disposal of chemical waste.[3] Never dispose of this compound waste down the drain or in the regular trash.[3]
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling STM3006
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of STM3006, a highly potent and selective METTL3 inhibitor. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Understanding and implementing the proper personal protective equipment (PPE), handling procedures, and disposal methods is not just a matter of compliance, but a cornerstone of responsible scientific practice.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the required personal protective equipment for handling this compound, based on the task being performed.
| Task | Eyes | Hands | Body | Respiratory |
| Solution Preparation & Handling | Safety goggles with side-shields[1] | Protective gloves[1] | Impervious clothing[1] | Suitable respirator[1] |
| Weighing of Powder | Safety goggles with side-shields[1] | Protective gloves[1] | Impervious clothing[1] | Suitable respirator[1] |
| Cell Culture Application | Safety goggles with side-shields[1] | Protective gloves[1] | Laboratory coat | Not generally required in a biological safety cabinet |
| Spill Cleanup | Safety goggles with side-shields[1] | Chemical-resistant gloves | Impervious clothing, including boots | Suitable respirator with appropriate cartridge |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and efficacy. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
Waste Segregation and Collection:
-
Solid Waste: All disposable labware, such as pipette tips, tubes, and flasks, that have come into contact with this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.
Disposal Procedure:
All waste containing this compound must be disposed of through an approved waste disposal plant.[1] Do not discharge to sewer systems.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
PPE Selection Logic
The selection of appropriate PPE is dependent on the specific task and the potential for exposure. The following diagram illustrates the decision-making process for PPE selection.
Caption: Decision-making diagram for selecting appropriate PPE when handling this compound.
By implementing these safety protocols and operational plans, laboratories can effectively manage the risks associated with handling the potent METTL3 inhibitor, this compound, fostering a secure environment for groundbreaking research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
